molecular formula C8H6FNO4 B067054 4-Fluoro-3-nitrophenylacetic acid CAS No. 192508-36-4

4-Fluoro-3-nitrophenylacetic acid

Cat. No.: B067054
CAS No.: 192508-36-4
M. Wt: 199.14 g/mol
InChI Key: FLCOFHGXMMGYDB-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenylacetic acid is a versatile and high-value aromatic building block extensively employed in medicinal chemistry and chemical biology research. This compound features a phenylacetic acid scaffold substituted with both a fluorine atom and a nitro group at the 4- and 3- positions, respectively. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing researchers to readily replace the fluorine atom with a variety of nucleophiles (e.g., amines, thiols) to create diverse chemical libraries. Alternatively, the carboxylic acid functional group serves as an excellent handle for amide coupling reactions, facilitating its conjugation to peptides, proteins, or other molecular scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOFHGXMMGYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456175
Record name 4-Fluoro-3-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192508-36-4
Record name 4-Fluoro-3-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Fluoro-3-nitrophenylacetic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally related molecules to provide valuable comparative insights.

Core Chemical Properties

This compound, with the CAS number 192508-36-4, is a substituted phenylacetic acid derivative. Its core structure consists of a phenylacetic acid backbone with a fluorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring.

Table 1: General and Physical Properties of this compound

PropertyValueSource/Comment
CAS Number 192508-36-4[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Physical State Solid[1]
Purity (Typical) ~95%[1]

Due to a lack of direct experimental data, the following table presents data for structurally similar compounds to provide estimated values for this compound.

Table 2: Comparative Physical Properties of Related Phenylacetic and Benzoic Acid Derivatives

CompoundMelting Point (°C)Boiling Point (°C)Solubility
4-Fluoro-3-nitrobenzoic acid 123-126Not availableSoluble in 95% ethanol (50 mg/mL)[2]
4-Nitrophenylacetic acid 150-155377.6 at 760 mmHgSlightly soluble in water; Soluble in benzene, alcohol, ether[3][4]
3-Nitrophenylacetic acid 117-120Not availableSoluble in water[5]
4-Hydroxy-3-nitrophenylacetic acid 146-148Not availableSoluble in ethanol (5%)[6]

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid group. The aromatic region will display complex splitting patterns due to the fluorine and nitro substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and coupling constants (for the carbon-fluorine interaction).

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-N stretching of the nitro group, and C-F stretching.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.14 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the nitro group.

Synthesis and Purification Protocols

Proposed Synthesis via Willgerodt-Kindler Reaction

This protocol describes a proposed method for the synthesis of this compound from 4'-fluoro-3'-nitroacetophenone.

Reaction Scheme:

4'-Fluoro-3'-nitroacetophenone + Sulfur + Morpholine → 4-(4-fluoro-3-nitrophenyl)thioacetomorpholide → this compound

Experimental Protocol:

  • Thiomorpholide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 4'-fluoro-3'-nitroacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water.

    • The solid product, 4-(4-fluoro-3-nitrophenyl)thioacetomorpholide, is collected by filtration, washed with water, and dried.

  • Hydrolysis to Phenylacetic Acid:

    • The crude thiomorpholide is then hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for 6-8 hours.

    • After cooling, if acidic hydrolysis was used, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

    • If basic hydrolysis was used, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • The crude this compound is then collected by filtration.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

G start 4'-Fluoro-3'-nitroacetophenone intermediate 4-(4-Fluoro-3-nitrophenyl)thioacetomorpholide start->intermediate Sulfur, Morpholine, Reflux product This compound intermediate->product Acid or Base Hydrolysis, Reflux

Proposed synthesis of this compound.

Analytical Methods

For the analysis and characterization of this compound, the following methods are proposed:

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary to improve volatility.

  • This method can be used to confirm the molecular weight and fragmentation pattern.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Product Purification Recrystallization Synthesis->Purification HPLC HPLC Purification->HPLC GCMS GC-MS (after derivatization) Purification->GCMS NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR

Proposed experimental workflow for synthesis and analysis.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, studies on structurally related compounds suggest potential areas of interest for drug development professionals.

  • Antitubercular and Antibacterial Potential: Derivatives of 4-fluoro-3-nitrophenol have shown activity against Mycobacterium tuberculosis and Klebsiella pneumoniae.[7][8][9] The 4-fluoro-3-nitrophenyl moiety may act as a pharmacophore. The proposed mechanism of action for a related compound against K. pneumoniae involves the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis.[9]

G compound 4-Fluoro-3-nitrophenyl Moiety target Penicillin-Binding Proteins (PBPs) compound->target Inhibition process Cell Wall Synthesis target->process Catalyzes outcome Bacterial Cell Lysis process->outcome Leads to (if inhibited)

Potential mechanism of antibacterial action.

Safety and Handling

Detailed safety information for this compound is not available. However, based on its structure, the following precautions should be taken:

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Similar nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.

This guide serves as a foundational resource for this compound. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Fluoro-3-nitrophenylacetic acid, also known by its IUPAC name, 2-(4-fluoro-3-nitrophenyl)acetic acid. This document details the key identifiers, physicochemical properties, and a plausible synthetic route for this compound, alongside a workflow for its structural analysis.

Compound Identification and Properties

This compound is a substituted phenylacetic acid derivative. Its core structure consists of a benzene ring substituted with a fluoro group at position 4, a nitro group at position 3, and an acetic acid moiety at position 1.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name 2-(4-fluoro-3-nitrophenyl)acetic acid
CAS Number 192508-36-4
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance Yellow to Brown Solid

Synthesis Pathway

Synthesis_Pathway 4-Fluorotoluene 4-Fluorotoluene Nitration Nitration 4-Fluorotoluene->Nitration HNO₃/H₂SO₄ 4-Fluoro-3-nitrotoluene 4-Fluoro-3-nitrotoluene Nitration->4-Fluoro-3-nitrotoluene Side-chain_Bromination Side-chain_Bromination 4-Fluoro-3-nitrotoluene->Side-chain_Bromination NBS, light 4-Fluoro-3-nitrobenzyl_bromide 4-Fluoro-3-nitrobenzyl_bromide Side-chain_Bromination->4-Fluoro-3-nitrobenzyl_bromide Cyanation Cyanation 4-Fluoro-3-nitrobenzyl_bromide->Cyanation NaCN 4-Fluoro-3-nitrophenylacetonitrile 4-Fluoro-3-nitrophenylacetonitrile Cyanation->4-Fluoro-3-nitrophenylacetonitrile Hydrolysis Hydrolysis 4-Fluoro-3-nitrophenylacetonitrile->Hydrolysis H₃O⁺, heat 4-Fluoro-3-nitrophenylacetic_acid 4-Fluoro-3-nitrophenylacetic_acid Hydrolysis->4-Fluoro-3-nitrophenylacetic_acid

Caption: Plausible synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Fluorotoluene 4-Fluorotoluene would be treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group primarily at the position ortho to the methyl group and meta to the fluorine, yielding 4-fluoro-3-nitrotoluene.

Step 2: Side-Chain Bromination The resulting 4-fluoro-3-nitrotoluene would undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) to selectively brominate the methyl group, forming 4-fluoro-3-nitrobenzyl bromide.

Step 3: Cyanation The benzylic bromide would then be converted to the corresponding nitrile, 4-fluoro-3-nitrophenylacetonitrile, via nucleophilic substitution with sodium cyanide.

Step 4: Hydrolysis Finally, acid-catalyzed hydrolysis of the nitrile group would yield the desired product, this compound.

Structure Elucidation Workflow

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Recrystallization Mass_Spectrometry Mass Spectrometry (MS) Purification->Mass_Spectrometry IR_Spectroscopy Infrared Spectroscopy (IR) Purification->IR_Spectroscopy NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) Purification->NMR_Spectroscopy Molecular_Weight Determine Molecular Weight & Formula Mass_Spectrometry->Molecular_Weight Functional_Groups Identify Functional Groups IR_Spectroscopy->Functional_Groups Connectivity Establish Atom Connectivity (¹H, ¹³C, COSY, HSQC) NMR_Spectroscopy->Connectivity Structure_Confirmed Structure Confirmed Molecular_Weight->Structure_Confirmed Functional_Groups->Structure_Confirmed Connectivity->Structure_Confirmed

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Fluoro-3-nitrophenylacetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The document details various synthetic strategies, complete with experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the fluorine atom, the nitro group, and the phenylacetic acid moiety, make it a versatile precursor for introducing these pharmacophores into larger molecules. This guide outlines the most effective and commonly employed methods for its synthesis.

Synthetic Strategies

Several viable synthetic pathways can be employed to produce this compound. The choice of a particular route may depend on the availability of starting materials, desired scale, and safety considerations. The primary strategies are:

  • Direct Nitration of 4-Fluorophenylacetic Acid: This is the most straightforward approach, involving the direct introduction of a nitro group onto the 4-fluorophenylacetic acid backbone.

  • Oxidation of 4-Fluoro-3-nitrotoluene: This two-step method involves the nitration of 4-fluorotoluene followed by the oxidation of the methyl group to a carboxylic acid.

  • Malonic Ester Synthesis: A classic method for forming the acetic acid side chain, this route utilizes a nucleophilic aromatic substitution reaction on a suitable fluoronitrobenzene derivative.

Experimental Protocols and Data

This section provides detailed experimental procedures for the most promising synthetic routes, along with relevant quantitative data.

Route 1: Direct Nitration of 4-Fluorophenylacetic Acid

This method is analogous to the well-established nitration of similar aromatic carboxylic acids.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C in an ice bath, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol) in portions, ensuring the temperature remains below 10°C.

  • Once the 4-fluorophenylacetic acid has completely dissolved, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (7.5 mL, 178 mmol) dropwise over 30 minutes, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is then recrystallized from an ethanol/water mixture to yield this compound as a pale yellow solid.

Quantitative Data:

ParameterValueReference
Starting Material4-Fluorophenylacetic AcidN/A
ReagentsConc. H₂SO₄, Conc. HNO₃[1]
Reaction Time1.5 hours[1]
Yield~85% (estimated)[1]
Melting PointNot reportedN/A
Purity (HPLC)>98% (expected)N/A
Route 2: From 4-Fluoro-3-nitrotoluene

This route involves two main steps: the nitration of 4-fluorotoluene and the subsequent oxidation of the methyl group.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-fluorotoluene (25.0 g, 227 mmol) and cool to 0°C.

  • Slowly add a mixture of concentrated nitric acid (19.6 kg) and concentrated sulfuric acid (29.3 kg) dropwise, maintaining the reaction temperature between 20-25°C.

  • Stir the reaction for 3 hours at this temperature.

  • After the reaction is complete, allow the layers to separate. The upper organic layer containing the product is washed with water and a dilute sodium bicarbonate solution until neutral.

  • The crude product is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting Material4-FluorotolueneN/A
ReagentsConc. HNO₃, Conc. H₂SO₄[2]
Reaction Time3 hours[2]
YieldNot specified[2]

Experimental Protocol:

  • To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add 4-Fluoro-3-nitrotoluene (1.0 g, 6.45 mmol).

  • Carefully add concentrated sulfuric acid (3.6 mL).

  • Heat the reaction mixture to 120°C for 2 hours.

  • After cooling to room temperature, quench the reaction by pouring it onto crushed ice.

  • Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.[3]

Quantitative Data:

ParameterValueReference
Starting Material4-Fluoro-3-nitrotoluene[3]
ReagentsK₂Cr₂O₇, H₂SO₄, Acetic Acid[3]
Reaction Time2 hours[3]
Reaction Temperature120°C[3]
Yield83% (for an isomer)[3]
Route 3: Malonic Ester Synthesis

This approach builds the acetic acid side chain onto a pre-functionalized aromatic ring.

Experimental Protocol:

  • In a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.1 eq) to a solution of diethyl malonate (1.2 eq).

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add 1,4-difluoro-2-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product, diethyl 2-(4-fluoro-3-nitrophenyl)malonate, with an organic solvent.

  • Hydrolyze the resulting diester using a strong base (e.g., NaOH) in an ethanol/water mixture.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding this compound.

Quantitative Data:

ParameterValueReference
Starting Material1,4-Difluoro-2-nitrobenzene, Diethyl malonate[4][5]
BaseSodium Hydride or Sodium Ethoxide[4][6]
Overall YieldModerate to good (expected)N/A

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 A 4-Fluorophenylacetic Acid C This compound A->C Nitration B Mixed Acid (H₂SO₄, HNO₃) B->C

Caption: Direct nitration of 4-fluorophenylacetic acid.

Synthesis_Route_2 A 4-Fluorotoluene C 4-Fluoro-3-nitrotoluene A->C HNO₃, H₂SO₄ B Nitration E This compound C->E K₂Cr₂O₇, H₂SO₄ D Oxidation

Caption: Synthesis via oxidation of 4-fluoro-3-nitrotoluene.

Synthesis_Route_3 A 1,4-Difluoro-2-nitrobenzene C Diethyl (4-fluoro-3-nitrophenyl)malonate A->C SNAr B Diethyl Malonate + Base B->C E This compound C->E D Hydrolysis & Decarboxylation

Caption: Malonic ester synthesis pathway.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The direct nitration of 4-fluorophenylacetic acid offers a concise route, while the oxidation of 4-fluoro-3-nitrotoluene provides an alternative from a different starting material. The malonic ester synthesis represents a more classical and versatile approach. The selection of the optimal synthetic strategy will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrophenylacetic Acid (CAS No. 192508-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid, with the CAS number 192508-36-4, is a substituted phenylacetic acid derivative. Its chemical structure, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is typically a solid at room temperature.[1]

PropertyValueReference
CAS Number 192508-36-4[2]
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.14 g/mol
IUPAC Name 2-(4-Fluoro-3-nitrophenyl)acetic acid[2]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Temperature Room Temperature[1]

Synthesis and Purification

General Synthesis Workflow

The synthesis of this compound likely involves a multi-step process, starting from a commercially available substituted benzene derivative. A potential workflow is illustrated in the diagram below.

G Start 4-Fluorotoluene Nitration Nitration Start->Nitration HNO₃, H₂SO₄ Intermediate1 Intermediate1 Nitration->Intermediate1 4-Fluoro-1-methyl-2-nitrobenzene Hydrolysis Hydrolysis Product This compound Hydrolysis->Product SideChainMod SideChainMod Intermediate1->SideChainMod Side-chain Modification Intermediate2 Intermediate2 SideChainMod->Intermediate2 (4-Fluoro-3-nitrophenyl)acetonitrile Intermediate2->Hydrolysis Acid or Base

Caption: A potential synthetic pathway for this compound.

Hypothetical Experimental Protocol

Step 1: Nitration of 4-Fluorotoluene

  • In a reaction vessel, 4-fluorotoluene is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • The reaction mixture is stirred for a specific duration until the nitration is complete, which can be monitored by thin-layer chromatography (TLC).

  • The mixture is then carefully poured onto ice, and the resulting precipitate, 4-fluoro-1-methyl-2-nitrobenzene, is collected by filtration.

Step 2: Side-chain Bromination

  • The 4-fluoro-1-methyl-2-nitrobenzene is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride).

  • The reaction mixture is refluxed until completion.

  • The resulting (4-fluoro-3-nitrophenyl)methyl bromide is isolated after workup.

Step 3: Cyanation

  • The (4-fluoro-3-nitrophenyl)methyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • This nucleophilic substitution reaction yields (4-fluoro-3-nitrophenyl)acetonitrile.

Step 4: Hydrolysis

  • The final step involves the hydrolysis of the nitrile group of (4-fluoro-3-nitrophenyl)acetonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Acidic Hydrolysis: The nitrile is refluxed with a strong acid such as concentrated hydrochloric acid or sulfuric acid.

  • Basic Hydrolysis: The nitrile is refluxed with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

  • The crude this compound is then isolated by filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product with high purity.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluoro and nitro groups provides handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Role as a Synthetic Building Block

This compound is utilized in the development of a range of therapeutic agents, including but not limited to anti-inflammatory and analgesic drugs. The general workflow for its application in drug synthesis is depicted below.

G Start This compound AmideCoupling Amide Coupling Start->AmideCoupling Amine, Coupling Agents Intermediate1 Intermediate1 AmideCoupling->Intermediate1 Amide Derivative Reduction Nitro Group Reduction Intermediate2 Intermediate2 Reduction->Intermediate2 Amino Derivative Cyclization Cyclization Reactions Final_API Active Pharmaceutical Ingredient Cyclization->Final_API Intermediate1->Reduction e.g., H₂, Pd/C Intermediate2->Cyclization Intramolecular Reaction

Caption: General workflow for the use of this compound in API synthesis.

The carboxylic acid moiety can be readily converted into an amide by coupling with various amines. The nitro group can be reduced to an amine, which can then participate in a variety of reactions, including the formation of heterocyclic rings, a common feature in many drug molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

While specific drugs derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active molecules. For instance, related acetamide derivatives have been investigated for their potential antibacterial activity against pathogens like Klebsiella pneumoniae.

Safety Information

Based on available data, this compound is considered harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Hazard Statements: H302, H315, H319, H335

  • Precautionary Statements: P261, P305+P351+P338

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides a platform for the creation of a wide range of complex molecules with potential therapeutic applications. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.

References

physical and chemical properties of 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core physical and chemical properties of 4-Fluoro-3-nitrophenylacetic acid, a compound of interest in contemporary chemical research and drug discovery. This document collates available data on its properties, outlines relevant experimental protocols, and presents key information in a structured format to support ongoing research and development efforts.

Core Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts distinct electronic properties that are of interest in medicinal chemistry and material science.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
CAS Number 192508-36-4[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Physical State Solid[1]
Melting Point Not availableData not found in searches.
Boiling Point Not availableData not found in searches.
pKa Not availableData not found in searches.
Solubility Soluble in 95% ethanolInferred from the solubility of the related compound 4-Fluoro-3-nitrobenzoic acid.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a common synthetic route would likely involve the hydrolysis of the corresponding nitrile, 4-fluoro-3-nitrophenylacetonitrile. The synthesis of this nitrile precursor could potentially start from 4-fluoro-3-nitrotoluene.

A generalized workflow for such a synthesis is proposed below.

Synthesis_Workflow Start 4-Fluoro-3-nitrotoluene Step1 Halogenation (e.g., NBS) Start->Step1 Intermediate1 4-Fluoro-3-nitrobenzyl halide Step1->Intermediate1 Step2 Cyanation (e.g., NaCN) Intermediate1->Step2 Intermediate2 4-Fluoro-3-nitrophenylacetonitrile Step2->Intermediate2 Step3 Acid or Base Hydrolysis Intermediate2->Step3 Product This compound Step3->Product

Figure 1: Proposed synthetic workflow for this compound.

General Experimental Protocol for Nitrile Hydrolysis

The following is a generalized protocol for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid, which could be adapted for the synthesis of this compound from its corresponding nitrile. This protocol is based on a known procedure for the hydrolysis of p-nitrobenzyl cyanide.[2]

Materials:

  • 4-Fluoro-3-nitrophenylacetonitrile

  • Concentrated sulfuric acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, combine the 4-fluoro-3-nitrophenylacetonitrile with a solution of concentrated sulfuric acid in water.

  • Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was identified in the performed searches. However, characteristic spectral features can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Characteristic Peaks/Signals
¹H NMR Aromatic protons (multiplets), methylene protons (singlet), carboxylic acid proton (broad singlet).
¹³C NMR Carbonyl carbon, aromatic carbons (showing C-F coupling), methylene carbon.
IR Spectroscopy O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C-NO₂ stretches (asymmetric and symmetric), C-F stretch.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 199, with fragmentation patterns corresponding to the loss of COOH, NO₂, and other fragments.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid creating dust. Use in a well-ventilated area. Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling.

  • Storage: Keep containers securely sealed in a cool, dry, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly detailed in the available literature. However, the presence of the nitroaromatic and fluorinated phenylacetic acid moieties suggests potential for various biological effects. Nitro-containing compounds are known to have a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6] The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability and bioavailability.[7]

Further research is required to elucidate the specific biological targets and potential signaling pathway interactions of this compound. A hypothetical workflow for investigating its biological activity is presented below.

Biological_Activity_Workflow Compound This compound Screening High-Throughput Screening (e.g., cell-based assays) Compound->Screening Hit_ID Hit Identification (e.g., cytotoxicity, enzyme inhibition) Screening->Hit_ID Target_Validation Target Validation (e.g., proteomics, genetic knockdown) Hit_ID->Target_Validation Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Validation->Pathway_Analysis

References

An In-depth Technical Guide to 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid is a substituted aromatic carboxylic acid that holds significant interest within the fields of medicinal chemistry and drug development. Its molecular structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts unique electronic properties that make it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily converted into other functional groups, such as amines, providing a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the key properties, a detailed experimental protocol for its synthesis, and its potential applications in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
IUPAC Name 2-(4-fluoro-3-nitrophenyl)acetic acid
CAS Number 192508-36-4
Appearance Solid
Canonical SMILES C1=CC(=C(C=C1CC(=O)O)F)--INVALID-LINK--[O-]
InChI Key FLCOFHGXMMGYDB-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-fluorophenylacetic acid. The first step involves the nitration of the aromatic ring, followed by the purification of the desired isomer.

Experimental Protocol:

Step 1: Nitration of 4-Fluorophenylacetic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of 4-fluorophenylacetic acid to 40 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extraction: The precipitated product is then extracted with ethyl acetate (3 x 50 mL).

  • Washing: The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of isomers, is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the this compound isomer.

Step 2: Characterization

The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Drug Development and Medicinal Chemistry

Substituted phenylacetic acids are a class of compounds frequently utilized as key intermediates in the synthesis of a wide range of pharmaceuticals. The specific structural motifs of this compound make it a particularly attractive starting material for the following reasons:

  • Fluorine Substitution: The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability.

  • Versatile Nitro Group: The nitro group serves as a synthetic handle that can be readily reduced to an amino group. This primary amine can then be further functionalized through various reactions, such as amide bond formation, sulfonylation, or diazotization, allowing for the introduction of diverse chemical functionalities and the exploration of structure-activity relationships (SAR).

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural analogs are integral to the synthesis of various therapeutic agents. For instance, nitrophenylacetic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The unique combination of a fluoro and a nitro substituent on the phenylacetic acid scaffold makes it a high-value building block for the generation of novel chemical entities in drug discovery programs targeting a wide range of diseases.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-fluorophenylacetic acid.

Synthesis_Workflow Start 4-Fluorophenylacetic Acid Nitration Nitration (HNO3, H2SO4, 0-5 °C) Start->Nitration Crude_Product Crude Product (Isomer Mixture) Nitration->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic route to this compound.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression of how this compound can be utilized as a starting material in a drug discovery pipeline.

Drug_Discovery_Logic Starting_Material This compound Reduction Reduction of Nitro Group (e.g., H2/Pd-C) Starting_Material->Reduction Intermediate 4-Fluoro-3-aminophenylacetic Acid Reduction->Intermediate Functionalization Functional Group Interconversion (e.g., Amide Coupling, Sulfonylation) Intermediate->Functionalization Library Library of Diverse Analogs Functionalization->Library Screening Biological Screening (Target-based or Phenotypic) Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Role as a building block in drug discovery.

An In-depth Technical Guide to 2-(4-Fluoro-3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluoro-3-nitrophenyl)acetic acid, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical properties, synthesis, spectral analysis, and explores its current and potential applications in biomedical research.

Chemical Identity and Properties

IUPAC Name: 2-(4-Fluoro-3-nitrophenyl)acetic acid

This compound is a derivative of phenylacetic acid, featuring a fluorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring. The presence and orientation of these functional groups are critical to its chemical reactivity and biological activity.

PropertyValue
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
CAS Number 192508-36-4
Appearance Solid
Purity Typically ≥97%

Synthesis and Experimental Protocols

The synthesis of 2-(4-Fluoro-3-nitrophenyl)acetic acid can be challenging. A common conceptual pathway involves the nitration of a fluorinated phenylacetic acid precursor. However, achieving high yields and purity can be difficult due to the formation of isomers.

One potential synthetic approach is analogous to the synthesis of related compounds, such as the preparation of 2,4,5-trifluorophenylacetic acid, which involves the condensation of a substituted nitrobenzene with a malonic ester, followed by hydrolysis and decarboxylation. A detailed experimental protocol for a similar transformation is outlined below, which can be adapted for the synthesis of the title compound.

Conceptual Synthesis Workflow:

G A 4-Fluoro-3-nitrotoluene B 4-Fluoro-3-nitrobenzyl bromide A->B Bromination (e.g., NBS, light) C 2-(4-Fluoro-3-nitrophenyl)acetonitrile B->C Cyanation (e.g., NaCN) D 2-(4-Fluoro-3-nitrophenyl)acetic acid C->D Hydrolysis (acid or base)

Conceptual Synthetic Pathway

Experimental Protocol (Adapted from related syntheses):

A multi-step synthesis starting from 4-fluoro-3-nitrotoluene is a plausible route.

Step 1: Bromination of 4-Fluoro-3-nitrotoluene

  • 4-Fluoro-3-nitrotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

  • The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

  • The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 4-fluoro-3-nitrobenzyl bromide.

Step 2: Cyanation of 4-Fluoro-3-nitrobenzyl bromide

  • The crude 4-fluoro-3-nitrobenzyl bromide is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • Sodium cyanide is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC for the disappearance of the benzyl bromide.

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give 2-(4-fluoro-3-nitrophenyl)acetonitrile.

Step 3: Hydrolysis of 2-(4-Fluoro-3-nitrophenyl)acetonitrile

  • The acetonitrile derivative is subjected to hydrolysis using a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the product is isolated by acidification (if basic hydrolysis was used) to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.

Spectral Data

1H NMR:

  • A singlet for the methylene (-CH₂) protons, expected around 3.7-4.0 ppm.

  • A complex multiplet for the aromatic protons, with signals influenced by the fluorine and nitro group substituents.

13C NMR:

  • A signal for the carboxylic acid carbon around 170-180 ppm.

  • A signal for the methylene carbon around 40-45 ppm.

  • Multiple signals in the aromatic region (110-160 ppm), with carbon-fluorine coupling observable.

FTIR:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • Characteristic C-NO₂ stretching bands (around 1530 and 1350 cm⁻¹).

  • C-F stretching vibrations.

Mass Spectrometry:

  • The molecular ion peak [M]⁺ would be expected at m/z 199.

Applications in Research and Drug Development

Phenylacetic acid derivatives are known to possess a wide range of biological activities, and 2-(4-Fluoro-3-nitrophenyl)acetic acid serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Potential as an Intermediate in Anticancer Drug Discovery: Derivatives of phenylacetic acid have been investigated as potential anticancer agents. The core structure of 2-(4-fluoro-3-nitrophenyl)acetic acid can be modified to synthesize a library of compounds for screening against various cancer cell lines.

Role in the Development of Antimicrobial Agents: Acetamide derivatives, which can be synthesized from 2-(4-fluoro-3-nitrophenyl)acetic acid, have shown promise as antibacterial agents. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae.[1] The mechanism of action is thought to involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the bacterial cell wall.[1]

Use as a Molecular Probe: The unique electronic properties conferred by the fluoro and nitro substituents make this compound a useful probe for studying enzyme-substrate interactions and metabolic pathways.[2]

Logical Flow for Drug Discovery Application:

G cluster_0 Synthesis cluster_1 Screening and Development A 2-(4-Fluoro-3-nitrophenyl)acetic acid B Chemical Modification (e.g., Amidation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Antibacterial) C->D E Identification of Lead Compounds D->E F Mechanism of Action Studies E->F

References

4-Fluoro-3-nitrophenylacetic acid: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-Fluoro-3-nitrophenylacetic acid (CAS No. 192508-36-4). The information is compiled to assist researchers, scientists, and drug development professionals in handling this compound safely and responsibly in a laboratory or industrial setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to ingestion, skin and eye contact, and respiratory irritation.

GHS Pictograms and Signal Word
PictogramSignal Word
alt text
Warning
GHS Hazard Statements

The following table summarizes the GHS hazard statements associated with this compound.

CodeHazard Statement
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
GHS Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

CodePrecautionary Statement
P101If medical advice is needed, have product container or label at hand.
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing and eye/face protection.
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P3

4-Fluoro-3-nitrophenylacetic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrophenylacetic acid is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom and a nitro group on the phenylacetic acid scaffold, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound, with the CAS number 192508-36-4, is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized in the tables below. The isomeric form, 3-fluoro-4-nitrophenylacetic acid (CAS: 163395-24-2), exhibits distinct properties and should not be confused.

PropertyValueReference
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
IUPAC Name 2-(4-Fluoro-3-nitrophenyl)acetic acid[1]
Canonical SMILES C1=CC(=C(C=C1CC(=O)O)F)--INVALID-LINK--[O-]
InChI Key FLCOFHGXMMGYDB-UHFFFAOYSA-N
Appearance Solid[2]
Purity Typically >95%[2]

Table 1: General Properties of this compound.

Spectroscopic Data (Predicted)

While specific, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds such as 4-fluoro-3-nitrobenzoic acid and other nitrophenylacetic acid derivatives.[3][4][5][6][7]

SpectroscopyPredicted Chemical Shifts / Key Peaks
¹H NMR Aromatic protons (δ 7.5-8.5 ppm), Methylene protons (-CH₂-) (δ ~3.8 ppm), Carboxylic acid proton (-COOH) (δ >10 ppm)
¹³C NMR Carboxylic acid carbon (C=O) (δ ~170-180 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbon (-CH₂) (δ ~40 ppm)
IR (cm⁻¹) O-H stretch (carboxylic acid): ~2500-3300 (broad), C=O stretch (carboxylic acid): ~1700, C-NO₂ stretch: ~1530 and ~1350, C-F stretch: ~1200-1300
Mass Spec (m/z) Molecular Ion [M]⁺: 199, [M-COOH]⁺: 154

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis of this compound

Proposed Synthetic Pathway

A potential and efficient synthesis of this compound can be envisioned starting from 4-fluorotoluene. The key steps would involve nitration, bromination of the benzylic position, followed by conversion to a nitrile and subsequent hydrolysis.

G A 4-Fluorotoluene B 4-Fluoro-3-nitrotoluene A->B HNO₃, H₂SO₄ C 1-(Bromomethyl)-4-fluoro-3-nitrobenzene B->C NBS, AIBN D 2-(4-Fluoro-3-nitrophenyl)acetonitrile C->D NaCN, DMSO E This compound D->E H₂SO₄, H₂O

Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluoro-3-nitrotoluene

  • To a stirred solution of 4-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-3-nitrotoluene.

Step 2: Synthesis of 1-(Bromomethyl)-4-fluoro-3-nitrobenzene

  • Dissolve 4-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(bromomethyl)-4-fluoro-3-nitrobenzene.

Step 3: Synthesis of 2-(4-Fluoro-3-nitrophenyl)acetonitrile

  • Dissolve 1-(bromomethyl)-4-fluoro-3-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-fluoro-3-nitrophenyl)acetonitrile.

Step 4: Synthesis of this compound

  • To 2-(4-fluoro-3-nitrophenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid precipitate of this compound is collected by filtration, washed with cold water, and dried.[10]

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Biological Activity and Applications in Drug Discovery

While there is limited information on the direct biological activity of this compound, its primary significance lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds.[] The presence of the fluoro and nitro groups allows for a variety of chemical modifications, making it a valuable scaffold in drug discovery programs.

Role as a Synthetic Intermediate

Derivatives of nitrophenylacetic acids are utilized in the synthesis of various therapeutic agents. For instance, related compounds have been used to develop inhibitors of enzymes implicated in cancer and infectious diseases.[2] The general workflow for utilizing such an intermediate in a drug discovery pipeline is illustrated below.

G A This compound (Intermediate) B Chemical Modification (e.g., Amide Coupling, Reduction of Nitro Group) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Role of this compound in drug discovery.
Potential Therapeutic Areas

Given the structural motifs present in this compound, its derivatives could be explored for a range of therapeutic applications, including but not limited to:

  • Anticancer Agents: The nitrophenyl group is a feature in some anticancer compounds.

  • Anti-inflammatory Agents: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties.

  • Antimicrobial Agents: The incorporation of fluorine and a nitro group can enhance the antimicrobial activity of organic molecules.

Further research is required to fully elucidate the biological potential of this compound and its derivatives.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with considerable potential in the field of drug discovery and development. While detailed biological studies on the compound itself are scarce, its utility as a synthetic building block is evident from the diverse range of biologically active molecules that can be derived from it. This technical guide has provided a summary of its properties, a plausible synthetic route with a detailed (though hypothetical) experimental protocol, and an overview of its potential applications. It is hoped that this compilation of information will serve as a useful resource for researchers and scientists working in the field of medicinal chemistry.

References

Unveiling 4-Fluoro-3-nitrophenylacetic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid, a substituted phenylacetic acid derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom and a nitro group on the phenyl ring, impart specific electronic properties that make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 192508-36-4
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance Light yellow to yellow solid
Purity Typically ≥95%

Historical Context and First Reported Synthesis

The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2004/89912.[1] This patent, filed in the early 2000s, describes the preparation of a series of compounds, including this compound, for their potential therapeutic applications. The initial synthesis was likely driven by the need for novel intermediates in the development of new pharmaceutical agents.

While the patent literature marks its formal entry into the chemical landscape, the synthesis of this compound builds upon established principles of organic chemistry, particularly electrophilic aromatic substitution and functional group manipulation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, logically derived from established chemical reactions. A plausible and commonly employed synthetic route is outlined below.

A Proposed Synthetic Pathway

G 4-Fluorophenylacetic_acid 4-Fluorophenylacetic acid Nitration Nitration (HNO₃, H₂SO₄) 4-Fluorophenylacetic_acid->Nitration 4-Fluoro-3-nitrophenylacetic_acid This compound Nitration->4-Fluoro-3-nitrophenylacetic_acid

A plausible synthetic route for this compound.

Step 1: Nitration of 4-Fluorophenylacetic Acid

The primary step involves the nitration of commercially available 4-fluorophenylacetic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup Start Dissolve 4-Fluorophenylacetic acid in concentrated H₂SO₄ Cool Cool the mixture in an ice bath Start->Cool Add_Nitrating_Agent Slowly add a mixture of concentrated HNO₃ and H₂SO₄ Cool->Add_Nitrating_Agent Maintain_Temp Maintain temperature below 10°C Add_Nitrating_Agent->Maintain_Temp Stir Stir at room temperature Maintain_Temp->Stir Quench Pour onto crushed ice Stir->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry End End Dry->End Obtain crude This compound

Workflow for the nitration of 4-Fluorophenylacetic acid.

Detailed Methodology:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 4-fluorophenylacetic acid in a sufficient amount of concentrated sulfuric acid. Cool the mixture in an ice-salt bath to between 0 and 5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid, ensuring the reaction temperature is maintained below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Applications in Drug Discovery

The presence of the nitro group in this compound makes it a versatile precursor for further chemical modifications. The nitro group can be readily reduced to an amino group, which can then be used in a variety of coupling reactions to build more complex molecular architectures. This strategic placement of functional groups has made it an attractive starting material for the synthesis of inhibitors of various enzymes and receptors that are targets in drug discovery programs.

Conclusion

While the discovery of this compound is rooted in the practical needs of medicinal chemistry as evidenced by its appearance in the patent literature, its synthesis relies on fundamental and well-understood organic reactions. This technical guide provides a comprehensive overview of its properties, historical emergence, and a detailed protocol for its preparation. As research in drug discovery continues to advance, the utility of this versatile building block is likely to expand, leading to the development of new and innovative therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid is a valuable and versatile building block in organic synthesis, particularly in the construction of fluorinated heterocyclic compounds. Its unique structure, featuring a phenylacetic acid core functionalized with both a fluorine atom and a nitro group, allows for a range of chemical transformations. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules, making this reagent particularly attractive for medicinal chemistry and drug discovery.[1][2] The nitro group can be readily reduced to an amine, which can then participate in various cyclization reactions to form nitrogen-containing heterocycles.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 6-fluorooxindole, a key scaffold in many biologically active compounds.

Key Application: Synthesis of 6-Fluorooxindole

A primary application of this compound is in the synthesis of 6-fluorooxindole. Oxindole derivatives are prevalent core structures in numerous pharmaceuticals and biologically active compounds.[5][6] The introduction of a fluorine atom at the 6-position of the oxindole ring can enhance the therapeutic potential of these molecules.[5][7]

The synthetic strategy involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to yield 3-Amino-4-fluorophenylacetic acid.

  • Intramolecular Cyclization: The resulting amino acid undergoes an intramolecular amide bond formation to afford the desired 6-fluorooxindole.

This transformation is a critical pathway for accessing this important heterocyclic system.

Reaction Pathway Diagram

Synthesis of 6-Fluorooxindole A This compound B 3-Amino-4-fluorophenylacetic acid A->B Reduction (e.g., Na2S2O4 or H2, Pd/C) C 6-Fluorooxindole B->C Intramolecular Cyclization (Heat)

Caption: Reaction pathway for the synthesis of 6-fluorooxindole.

Experimental Protocols

The following protocols are based on established chemical principles and analogous transformations reported in the literature.[1]

Protocol 1: Synthesis of 3-Amino-4-fluorophenylacetic acid via Nitro Reduction

This protocol describes the reduction of the nitro group of this compound using sodium dithionite.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound199.145.0 g25.1
Sodium Dithionite (Na₂S₂O₄)174.1113.1 g75.3
2 M Sodium Hydroxide (NaOH) Solution40.00As needed-
1 M Hydrochloric Acid (HCl) Solution36.46As needed-
Dichloromethane (DCM)84.93100 mL-
Water (H₂O)18.02150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04For drying-

Procedure:

  • Suspend this compound (5.0 g, 25.1 mmol) in water (100 mL) in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add 2 M sodium hydroxide solution dropwise with stirring until the solid dissolves and the solution becomes clear.

  • In a separate beaker, dissolve sodium dithionite (13.1 g, 75.3 mmol) in water (50 mL).

  • Add the sodium dithionite solution dropwise to the stirred solution of the sodium salt of this compound at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 3-Amino-4-fluorophenylacetic acid as a solid. The crude product can be purified by recrystallization if necessary.

Expected Yield: 80-90%

Protocol 2: Synthesis of 6-Fluorooxindole via Intramolecular Cyclization

This protocol describes the intramolecular cyclization of 3-Amino-4-fluorophenylacetic acid to form 6-fluorooxindole.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Amino-4-fluorophenylacetic acid169.153.0 g17.7
Toluene92.1450 mL-

Procedure:

  • Place 3-Amino-4-fluorophenylacetic acid (3.0 g, 17.7 mmol) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene (50 mL) to the flask.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours, collecting any water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain 6-fluorooxindole.

Expected Yield: 70-85%

Experimental Workflow Diagram

Experimental Workflow for 6-Fluorooxindole Synthesis cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Intramolecular Cyclization A Suspend this compound in water B Add NaOH solution to dissolve A->B C Add Na2S2O4 solution B->C D Stir at room temperature C->D E Acidify with HCl D->E F Extract with DCM E->F G Dry and concentrate to obtain 3-Amino-4-fluorophenylacetic acid F->G H Reflux 3-Amino-4-fluorophenylacetic acid in toluene with Dean-Stark trap G->H Proceed to next step I Cool to room temperature H->I J Filter and dry to obtain 6-Fluorooxindole I->J

Caption: Workflow for the synthesis of 6-fluorooxindole.

Summary of Quantitative Data

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1. Nitro ReductionThis compound3-Amino-4-fluorophenylacetic acidNa₂S₂O₄, NaOH, HCl80-90
2. Intramolecular Cyclization3-Amino-4-fluorophenylacetic acid6-FluorooxindoleToluene (reflux)70-85

Conclusion

This compound is a key intermediate for the synthesis of fluorinated heterocyclic compounds of medicinal interest. The protocols provided herein offer a reliable and efficient pathway to 6-fluorooxindole, a valuable scaffold in drug discovery. The straightforward reduction and cyclization sequence allows for the facile construction of this important molecular framework, highlighting the utility of this compound as a versatile building block in modern organic synthesis.

References

Application Notes and Protocols: 4-Fluoro-3-nitrophenylacetic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its unique structural features, including a fluorine atom, a nitro group, and a phenylacetic acid moiety, provide multiple reaction sites for chemical modification and elaboration. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, while the nitro group can be readily reduced to an amine, serving as a key functional handle for further diversification. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative p38 MAP kinase inhibitor, a class of molecules with significant potential in the treatment of inflammatory diseases.

Application: Synthesis of a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The this compound scaffold can be effectively utilized to synthesize potent and selective p38 MAP kinase inhibitors.

Rationale for using this compound:
  • Introduction of the 4-Fluorophenyl Moiety: The 4-fluorophenyl group is a common feature in many p38 MAP kinase inhibitors, where it often occupies a key hydrophobic pocket in the ATP-binding site of the enzyme.

  • Amine Functionality via Nitro Reduction: The nitro group can be easily reduced to an amino group, which can then be used to form an amide bond, a crucial interaction point for many kinase inhibitors.

  • Structural Rigidity and Vectorial Orientation: The phenylacetic acid core provides a defined spatial orientation for the substituents, allowing for precise positioning of key pharmacophoric elements within the enzyme's active site.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative p38 MAP kinase inhibitor synthesized using a this compound-derived building block.

Compound IDTargetAssay TypeIC50 (nM)TNF-α Inhibition (LPS-stimulated PBMCs, IC50 in nM)
FNPA-p38i-01 p38α MAP KinaseEnzymatic Assay1525
SB203580 (Reference)p38α MAP KinaseEnzymatic Assay5060

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluoro-3-aminophenyl)acetic acid

This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine, a key intermediate for further elaboration.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (4:1, v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(4-Fluoro-3-aminophenyl)acetic acid as a solid.

Protocol 2: Amide Coupling to a Heterocyclic Core

This protocol outlines the coupling of the synthesized 2-(4-Fluoro-3-aminophenyl)acetic acid with a suitable heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • 2-(4-Fluoro-3-aminophenyl)acetic acid

  • Heterocyclic amine (e.g., 4-(pyridin-4-yl)-1H-imidazol-2-amine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

  • Syringes

  • Stirring bar

Procedure:

  • To a solution of 2-(4-Fluoro-3-aminophenyl)acetic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add BOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the heterocyclic amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final p38 MAP kinase inhibitor.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway Stress Cellular Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->ProInflammatory_Cytokines leads to production Inhibitor FNPA-p38i-01 Inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Step1 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Start->Step1 Intermediate 2-(4-Fluoro-3-aminophenyl)acetic acid Step1->Intermediate Step2 Amide Coupling (BOP, DIPEA, DMF) Intermediate->Step2 Product Final p38 Inhibitor (FNPA-p38i-01) Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic Workflow for a p38 Inhibitor.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein demonstrate a clear pathway for its application in the development of a p38 MAP kinase inhibitor. The strategic incorporation of the 4-fluoro-3-aminophenyl moiety, derived from this building block, can lead to the discovery of potent and selective therapeutic agents for the treatment of inflammatory diseases. Researchers are encouraged to adapt and modify these protocols for the synthesis of novel analogs and for the exploration of other potential therapeutic targets.

Synthesis of Diverse Derivatives from 4-Fluoro-3-nitrophenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of chemical derivatives starting from 4-Fluoro-3-nitrophenylacetic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites: a carboxylic acid group, an activated fluoro group for nucleophilic aromatic substitution, and a nitro group that can be reduced to an amine. These functionalities allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Overview of Synthetic Pathways

This compound serves as a versatile scaffold for the synthesis of amides, esters, and derivatives arising from the reduction of the nitro group and the substitution of the fluorine atom. The general synthetic strategies are outlined below.

Synthesis_Pathways cluster_0 Carboxylic Acid Derivatization cluster_1 Aromatic Ring Modification This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amine, Coupling Agent Ester Derivatives Ester Derivatives This compound->Ester Derivatives Alcohol, Acid Catalyst Amino Derivatives Amino Derivatives This compound->Amino Derivatives Reduction (e.g., Fe/HCl) Nucleophilic Substitution Products Nucleophilic Substitution Products This compound->Nucleophilic Substitution Products Nucleophile (e.g., Morpholine) Amide_Synthesis_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_coupling Add EDC and HOBt dissolve->add_coupling add_amine Add amine and DIPEA add_coupling->add_amine stir Stir at room temperature add_amine->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous workup monitor->workup Reaction complete purify Purification workup->purify end End purify->end Ester_Synthesis_Workflow start Start suspend Suspend this compound in excess alcohol start->suspend add_catalyst Add catalytic H₂SO₄ suspend->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup and extraction monitor->workup Reaction complete purify Purification workup->purify end End purify->end

Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the key reaction mechanisms involving 4-Fluoro-3-nitrophenylacetic acid and its derivatives. Detailed experimental protocols for core transformations are provided to facilitate its use as a versatile building block in medicinal chemistry and drug development.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its chemical reactivity is primarily dictated by three key features: the carboxylic acid moiety, the nitro group, and the fluorine atom activated by the ortho-nitro group. This unique combination allows for a variety of chemical transformations, making it a useful starting material for the synthesis of a diverse range of compounds, including novel heterocyclic scaffolds and potential pharmaceutical agents.

The electron-withdrawing nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) , enabling the introduction of various nucleophiles at the 4-position. The nitro group itself can be readily reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles. Finally, the carboxylic acid group provides a handle for amide coupling reactions , allowing for the extension of the molecular framework.

Key Reaction Mechanisms and Applications

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The fluorine atom in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This reaction is a cornerstone of its utility, providing a straightforward method to introduce diverse functionalities.

Diagram of the SNAr Mechanism:

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be efficiently reduced to a primary amine. This transformation is a critical step in many synthetic pathways as it unveils a versatile functional group for further elaboration. Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media. The choice of reducing agent is crucial to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule.

Catalyst/ReagentTypical ConditionsSelectivity Notes
H₂, Pd/C 1 atm H₂, Methanol, Room Temp.Highly efficient; may cause dehalogenation.
H₂, Raney Ni 50 psi H₂, Ethanol, Room Temp.Good for substrates sensitive to dehalogenation.
Fe / NH₄Cl Ethanol/Water, RefluxMild and cost-effective.
SnCl₂·2H₂O Ethanol, RefluxEffective, but workup can be challenging.

Diagram of the Reduction Workflow:

Reduction_Workflow start 4-Substituted-3-nitrophenylacetic acid reagents Reducing Agent (e.g., H2, Pd/C or Fe/NH4Cl) start->reagents reaction Reduction Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup product 4-Substituted-3-aminophenylacetic acid workup->product

Caption: General workflow for the reduction of the nitro group.

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is typically mediated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Coupling ReagentAdditiveBaseTypical Solvent
EDC·HCl HOBtDIPEA or Et₃NDMF or CH₂Cl₂
HATU -DIPEADMF
DCC DMAP-CH₂Cl₂

Diagram of Amide Coupling Logical Relationship:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Agent Amine Amine Amide Product Amide Product Amine->Amide Product Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC) Base (e.g., DIPEA) Base (e.g., DIPEA) Activated Intermediate->Amide Product + Amine Base Base Base->Activated Intermediate

Caption: Logical relationship in amide bond formation.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

Objective: To synthesize 4-(alkylamino)-3-nitrophenylacetic acid.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, 1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Add the primary amine (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 75-85%

Protocol 2: Reduction of the Nitro Group by Catalytic Hydrogenation

Objective: To synthesize 3-amino-4-fluorophenylacetic acid.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 5 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a pressure reactor, dissolve this compound (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the product.

Expected Yield: 90-98%

Protocol 3: EDC-Mediated Amide Coupling

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt, 0.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and HOBt (0.1 eq.) in anhydrous CH₂Cl₂.

  • Add the amine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise, followed by the dropwise addition of DIPEA (3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 70-90%[1][2][3][4][5]

Application in Heterocycle Synthesis: Benzoxazinones

The amino acid derivative obtained from the reduction of the nitro group, such as 3-amino-4-fluorophenylacetic acid, is a valuable precursor for the synthesis of heterocyclic compounds. For instance, it can undergo cyclization to form benzoxazinone derivatives, which are scaffolds of interest in medicinal chemistry.[6][7][8][9][10]

Protocol 4: Synthesis of a Benzoxazinone Derivative

Objective: To synthesize a benzoxazinone from 3-amino-4-fluorophenylacetic acid.

Materials:

  • 3-Amino-4-fluorophenylacetic acid

  • Acetic anhydride

  • Pyridine (catalytic amount)

Procedure:

  • Suspend 3-amino-4-fluorophenylacetic acid (1.0 eq.) in acetic anhydride (5.0 eq.).

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 65-75%

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fluorinated benzimidazolone and quinoxalinone derivatives starting from 4-fluoro-3-nitrophenylacetic acid. This precursor is a valuable starting material for accessing unique heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development due to the favorable pharmacological properties often associated with fluorine-containing molecules.

The following protocols outline a two-step synthetic sequence involving an initial reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization to afford the target heterocycles.

Part 1: Synthesis of 7-Fluoro-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the synthesis of 7-fluoro-1,3-dihydro-2H-benzimidazol-2-one, a valuable scaffold for further chemical elaboration. The synthesis proceeds via the reduction of this compound to 3-amino-4-fluorophenylacetic acid, followed by an intramolecular cyclization facilitated by a phosgene equivalent to form the benzimidazolone ring.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-fluorophenylacetic acid

This step involves the reduction of the nitro group of this compound to an amine using iron powder in an acidic medium.

  • Materials:

    • This compound

    • Iron powder (<100 mesh)

    • Glacial acetic acid

    • Deionized water

    • Ethanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Büchner funnel and filter paper

    • Rotary evaporator

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 25.1 mmol).

    • Add a mixture of deionized water (50 mL) and glacial acetic acid (50 mL).

    • Stir the suspension and add iron powder (7.0 g, 125.4 mmol) portion-wise over 15 minutes. The reaction is exothermic.

    • Heat the reaction mixture to 80°C and maintain stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and acetic acid.

    • To the remaining aqueous solution, carefully add saturated sodium bicarbonate solution until the pH is approximately 7-8 to precipitate the product.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield 3-amino-4-fluorophenylacetic acid as a solid. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-1,3-dihydro-2H-benzimidazol-2-one

This step involves the intramolecular cyclization of 3-amino-4-fluorophenylacetic acid using triphosgene as a phosgene equivalent to form the benzimidazolone ring system.

  • Materials:

    • 3-Amino-4-fluorophenylacetic acid (from Step 1)

    • Triphosgene

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-fluorophenylacetic acid (4.2 g, 24.8 mmol) in anhydrous DCM (100 mL).

    • Cool the solution to 0°C using an ice bath and add triethylamine (7.6 g, 10.5 mL, 75.0 mmol).

    • In a separate flask, prepare a solution of triphosgene (2.9 g, 9.9 mmol) in anhydrous DCM (20 mL).

    • Add the triphosgene solution dropwise to the reaction mixture at 0°C over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 7-fluoro-1,3-dihydro-2H-benzimidazol-2-one.

Data Presentation
StepStarting MaterialProductReagents and ConditionsTime (h)Yield (%)
1This compound3-Amino-4-fluorophenylacetic acidFe, AcOH, H₂O, 80°C2-3~90
23-Amino-4-fluorophenylacetic acid7-Fluoro-1,3-dihydro-2H-benzimidazol-2-oneTriphosgene, TEA, DCM, 0°C to rt12-16~75

Logical Workflow

Synthesis_Benzimidazolone start This compound step1 Reduction start->step1 Fe, AcOH/H₂O intermediate 3-Amino-4-fluorophenylacetic acid step1->intermediate step2 Intramolecular Cyclization intermediate->step2 Triphosgene, TEA product 7-Fluoro-1,3-dihydro-2H-benzimidazol-2-one step2->product

Caption: Synthetic workflow for 7-Fluoro-1,3-dihydro-2H-benzimidazol-2-one.

Part 2: Synthesis of 8-Fluoro-1,4-dihydroquinoxaline-2,3-dione

This protocol details the synthesis of 8-fluoro-1,4-dihydroquinoxaline-2,3-dione, another important heterocyclic core. The synthesis involves the initial reduction of this compound, followed by a condensation reaction with diethyl oxalate to construct the quinoxaline-2,3-dione system.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-fluorophenylacetic acid

This step is identical to Step 1 in Part 1. Please refer to the protocol above.

Step 2: Synthesis of 8-Fluoro-1,4-dihydroquinoxaline-2,3-dione

This step describes the condensation of 3-amino-4-fluorophenylacetic acid with diethyl oxalate. The reaction proceeds with initial amide formation followed by an intramolecular cyclization to form the quinoxalinone ring, with concomitant loss of the acetic acid side chain through a decarboxylation-like mechanism under the reaction conditions.

  • Materials:

    • 3-Amino-4-fluorophenylacetic acid (from Step 1)

    • Diethyl oxalate

    • Sodium ethoxide (21% solution in ethanol)

    • Anhydrous Ethanol

    • 2 M Hydrochloric acid (HCl)

    • Deionized water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Büchner funnel and filter paper

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 3-amino-4-fluorophenylacetic acid (4.2 g, 24.8 mmol) in anhydrous ethanol (100 mL).

    • To this solution, add diethyl oxalate (4.0 g, 3.7 mL, 27.3 mmol).

    • Add sodium ethoxide solution (21% in ethanol, 12.0 mL, 32.2 mmol) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. A precipitate should form during the reaction. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

    • Filter the precipitated sodium salt of the product and wash with cold ethanol (2 x 15 mL).

    • Suspend the collected solid in deionized water (50 mL) and acidify to pH 2-3 with 2 M HCl.

    • Stir the suspension for 30 minutes to ensure complete protonation.

    • Collect the solid product by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain 8-fluoro-1,4-dihydroquinoxaline-2,3-dione.

Data Presentation
StepStarting MaterialProductReagents and ConditionsTime (h)Yield (%)
1This compound3-Amino-4-fluorophenylacetic acidFe, AcOH, H₂O, 80°C2-3~90
23-Amino-4-fluorophenylacetic acid8-Fluoro-1,4-dihydroquinoxaline-2,3-dioneDiethyl oxalate, NaOEt, EtOH, reflux4-6~80
Signaling Pathway Visualization

While the synthesized compounds are novel and their specific biological targets are yet to be fully elucidated, many quinoxaline derivatives are known to act as antagonists at ionotropic glutamate receptors, such as the AMPA and NMDA receptors. The following diagram illustrates a simplified hypothetical signaling pathway where a quinoxalinone derivative could act as an antagonist.

Signaling_Pathway cluster_membrane Cell Membrane receptor Glutamate Receptor (e.g., AMPA/NMDA) channel_opening Ion Channel Opening receptor->channel_opening Activates glutamate Glutamate (Agonist) glutamate->receptor Binds antagonist Quinoxalinone Derivative (Antagonist) antagonist->receptor Blocks ca_influx Ca²⁺ Influx channel_opening->ca_influx downstream Downstream Signaling Cascades ca_influx->downstream cellular_response Cellular Response (e.g., Excitotoxicity) downstream->cellular_response

Caption: Hypothetical signaling pathway for a quinoxalinone derivative.

Application Notes and Protocols: Synthesis of 2-Nitro-4-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-nitro-4-fluorophenylacetic acid, a valuable intermediate in pharmaceutical development. The described method is a multi-step synthesis commencing from p-difluorobenzene, as direct nitration of 4-fluorophenylacetic acid is not the preferred synthetic route.

Data Presentation

The following tables summarize the key quantitative data for the multi-step synthesis of 2-nitro-4-fluorophenylacetic acid.

Table 1: Synthesis of 2,5-Difluoronitrobenzene from p-Difluorobenzene

ParameterValueReference
Starting Materialp-Difluorobenzene[1]
Reagents95% Concentrated Nitric Acid, 98% Concentrated Sulfuric Acid, Dichloromethane[1]
TemperatureBelow 30 °C, then 38 °C[1]
Reaction Time1 hour[1]
Yield83%[1]
Boiling Point60 °C / 3 mmHg[1]

Table 2: Synthesis of 2-Nitro-4-fluorophenylacetic Acid from 2-Nitro-4-fluorophenylacetonitrile

ParameterValueReference
Starting Material2-Nitro-4-fluorophenylacetonitrile
Reagent60% Potassium Hydroxide aqueous solution
Temperature100 °C
Reaction Time3 hours
Yield91.4%
Melting Point158-160 °C
Purity (HPLC)≥98%

Table 3: Spectroscopic Data for 2-Nitro-4-fluorophenylacetic Acid

SpectroscopyDataReference
IR (KBr, cm⁻¹)1700, 3150 (COOH)
¹H-NMR (300MHz, d₆-DMSO)δ 3.81 (s, 3H), 7.44 (d, 1H, J=8.4Hz), 7.78 (dd, 1H, J₁=8.1Hz, J₂=2.1Hz), 8.01 (d, 1H, J=2.1Hz), 12.61 (brs, 1H)

Experimental Protocols

This section details the multi-step synthetic procedure for preparing 2-nitro-4-fluorophenylacetic acid.

Step 1: Synthesis of 2,5-Difluoronitrobenzene

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel, add 11.4 g (100 mmol) of p-difluorobenzene and 50 mL of dichloromethane.[1]

  • Prepare a nitrating mixture by carefully adding 7.3 g of 95% concentrated nitric acid (116 mmol) to 16 mL of 98% concentrated sulfuric acid.[1]

  • Slowly add the nitrating mixture dropwise to the flask, maintaining the internal temperature below 30 °C.[1]

  • After the addition is complete, warm the reaction mixture to 38 °C and stir for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into 250 mL of ice water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, evaporate the solvent, and purify the residue by vacuum distillation to obtain 2,5-difluoronitrobenzene.

Step 2: Synthesis of 2-Nitro-4-fluorophenylacetonitrile

  • In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

  • To this solution, add an excess of ethyl cyanoacetate.

  • Add the 2,5-difluoronitrobenzene obtained from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with an appropriate acid.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-nitro-4-fluorophenylacetonitrile, which can be further purified by chromatography if necessary.

Step 3: Synthesis of 2-Nitro-4-fluorophenylacetic Acid

  • In a 250 mL three-necked bottle equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 9 g (50 mmol) of 2-nitro-4-fluorophenylacetonitrile and 100 mL of a 60% potassium hydroxide aqueous solution.[2]

  • Heat the mixture to 100 °C and maintain the reaction for 3 hours. The reaction endpoint can be monitored by TLC.[2]

  • After the reaction is complete, cool the reaction solution and acidify by adding 35% aqueous hydrochloric acid to regulate the pH to 2.[2]

  • A solid will precipitate out of the solution.

  • Filter the solid and wash with cold water to obtain the crude product.

  • Recrystallize the solid from a suitable solvent system to yield pure 2-nitro-4-fluorophenylacetic acid as a white solid.

Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of 2-nitro-4-fluorophenylacetic acid.

SynthesisWorkflow p_difluorobenzene p-Difluorobenzene nitration Nitration (HNO₃, H₂SO₄, CH₂Cl₂) p_difluorobenzene->nitration difluoronitrobenzene 2,5-Difluoronitrobenzene nitration->difluoronitrobenzene substitution Substitution (Ethyl Cyanoacetate, Base) difluoronitrobenzene->substitution nitrophenylacetonitrile 2-Nitro-4-fluorophenylacetonitrile substitution->nitrophenylacetonitrile hydrolysis Hydrolysis (KOH, H₂O, then HCl) nitrophenylacetonitrile->hydrolysis final_product 2-Nitro-4-fluorophenylacetic Acid hydrolysis->final_product

Caption: Synthetic route for 2-nitro-4-fluorophenylacetic acid.

References

Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 4-Fluoro-3-nitrophenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines a proposed synthetic protocol for the compound itself, followed by detailed methodologies for its application in the synthesis of bioactive molecules, including amide bond formation and Suzuki-Miyaura cross-coupling reactions. Furthermore, it delves into the biological significance of derivatives of this compound, with a specific focus on their potential as antitubercular agents.

Proposed Synthesis of this compound

Step 1: Nitration of 4-Fluorophenylacetonitrile to yield 4-Fluoro-3-nitrophenylacetonitrile

This initial step introduces the nitro group onto the phenyl ring at the position ortho to the fluorine atom and meta to the acetonitrile group.

  • Reaction Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0°C in an ice bath.

    • Slowly add 4-fluorophenylacetonitrile dropwise to the cooled acid mixture while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice, resulting in the precipitation of the crude product.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum.

    • The crude 4-fluoro-3-nitrophenylacetonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Hydrolysis of 4-Fluoro-3-nitrophenylacetonitrile to yield this compound

The nitrile group is then hydrolyzed under acidic conditions to afford the desired carboxylic acid.[1]

  • Reaction Protocol:

    • To a round-bottom flask containing the purified 4-fluoro-3-nitrophenylacetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).[1]

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • The crude this compound can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Synthetic Pathway for this compound start 4-Fluorophenylacetonitrile intermediate 4-Fluoro-3-nitrophenylacetonitrile start->intermediate HNO₃, H₂SO₄ product This compound intermediate->product H₂SO₄, H₂O, Reflux Amide Coupling Workflow start This compound + Amine step1 Dissolve in Anhydrous Solvent (DCM/DMF) start->step1 step2 Add Coupling Reagents (EDCI, HOBt) step1->step2 step3 Add Base (TEA/DIPEA) step2->step3 step4 Stir at Room Temperature step3->step4 step5 Work-up and Purification step4->step5 product Amide Product step5->product Suzuki Coupling Logical Pathway start This compound derivative step1 Nitro Group Reduction start->step1 e.g., SnCl₂ or H₂/Pd-C step2 Diazotization & Halogenation step1->step2 e.g., NaNO₂, HBr, CuBr step3 Suzuki Coupling with Arylboronic Acid step2->step3 Pd Catalyst, Base product Biaryl Product step3->product

References

Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the use of 4-Fluoro-3-nitrophenylacetic acid as a versatile reagent in various palladium-catalyzed cross-coupling reactions. Given the polyfunctional nature of this molecule, it offers multiple avenues for synthetic diversification, including reactions at the C-F bond, the nitro group, and the carboxylic acid moiety. The protocols described herein are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling via C-F Bond Activation

Application Notes:

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] While C-F bonds are generally less reactive than other carbon-halogen bonds, their activation can be achieved with specialized palladium catalysts, particularly when an activating group such as nitro is present ortho to the fluorine atom.[2][3] The electron-withdrawing nature of the nitro group in this compound can facilitate the oxidative addition of the C-F bond to a low-valent palladium center, enabling subsequent coupling with a variety of boronic acids. This approach allows for the synthesis of diverse biaryl derivatives.

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Data Presentation:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101875
24-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃Toluene1002482
33-Thienylboronic acidPd(OAc)₂ / XPhosK₂CO₃DMF1201668

Note: Yields are hypothetical and for illustrative purposes.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) setup Reaction Setup (Schlenk Flask) reagents->setup catalyst Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) catalyst->setup inert Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent reaction Heat and Stir (100-120 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup (Extraction) monitoring->workup purification Purification (Chromatography) workup->purification product Biaryl Product purification->product

Suzuki-Miyaura Coupling Workflow

Decarboxylative Cross-Coupling

Application Notes:

Decarboxylative cross-coupling reactions are an emerging class of transformations that utilize carboxylic acids as readily available and stable coupling partners, releasing CO₂ as the only byproduct.[4] Phenylacetic acids, including nitro-substituted derivatives, have been shown to undergo palladium-catalyzed decarboxylative coupling with aryl halides.[5] This methodology provides a direct route to unsymmetrical diarylmethanes, which are important structural motifs in medicinal chemistry.

Experimental Protocol:

A representative procedure for the decarboxylative cross-coupling of this compound with an aryl bromide is as follows:

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), a ligand (e.g., Xantphos, 0.10 mmol, 10 mol%), a silver salt (e.g., Ag₂CO₃, 2.0 mmol, 2.0 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to a vial.

  • Solvent Addition: Add a high-boiling point aprotic solvent such as DMF or DMA (5 mL).

  • Reaction: Seal the vial and heat the mixture to 130-150 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Data Presentation:

EntryAryl HalideCatalyst SystemAdditiveBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / XantphosAg₂CO₃K₂CO₃DMA1401678
21-BromonaphthalenePdCl₂(dppf)Ag₂OCs₂CO₃DMF1502072
32-BromopyridinePd(OAc)₂ / SPhosAgFK₃PO₄NMP1302465

Note: Yields are hypothetical and for illustrative purposes.

Reaction Mechanism Diagram:

Decarboxylative_Coupling pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition arx Ar-X arx->pd_complex1 pd_complex2 Ar-Pd(II)(OOCR)L₂ pd_complex1->pd_complex2 Ligand Exchange carboxylate R-COO⁻ carboxylate->pd_complex2 co2 CO₂ pd_complex2->co2 pd_complex3 Ar-Pd(II)(R)L₂ pd_complex2->pd_complex3 Decarboxylation pd_complex3->pd0 Reductive Elimination product Ar-R pd_complex3->product

Decarboxylative Coupling Mechanism

Denitrative Cross-Coupling

Application Notes:

Recent advancements in cross-coupling chemistry have demonstrated that the nitro group can serve as a leaving group in palladium-catalyzed reactions, a process known as denitrative coupling.[6] This approach is particularly attractive as it utilizes readily available nitroarenes as starting materials. For this compound, a denitrative Suzuki-Miyaura coupling would replace the nitro group with an aryl group from a boronic acid, providing a novel route to 2-fluoro-5-(carboxymethyl)biphenyl derivatives.

Experimental Protocol:

A representative procedure for the denitrative Suzuki-Miyaura coupling of this compound is as follows:

  • Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.0 mmol, 2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a specialized ligand (e.g., BrettPhos, 0.10 mmol, 10 mol%).

  • Base and Additive: Add a strong base such as K₃PO₄ (3.0 mmol, 3.0 equiv.) and an additive like 18-crown-6 (0.1 mmol, 10 mol%).

  • Solvent and Atmosphere: Add degassed 1,4-dioxane (5 mL) and seal the vial under an argon atmosphere.

  • Reaction: Heat the reaction mixture in a microwave reactor to 130-150 °C.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material.

  • Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify the product by chromatography.

Data Presentation:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / BrettPhosK₃PO₄Dioxane130 (MW)265
24-Tolylboronic acidPd(acac)₂ / SPhosK₃PO₄Dioxane140 (MW)370
32-Naphthylboronic acidPd(OAc)₂ / BrettPhosCs₂CO₃Toluene150 (MW)2.562

Note: Yields are hypothetical and for illustrative purposes.

Logical Relationship Diagram:

Denitrative_Coupling_Logic start This compound + Arylboronic Acid reaction Denitrative Suzuki-Miyaura Coupling start->reaction conditions Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., BrettPhos) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane) Heat (Microwave) conditions->reaction intermediate Key Intermediate: Oxidative Adduct of C-NO₂ bond reaction->intermediate product 2-Fluoro-5-(carboxymethyl)biphenyl Derivative intermediate->product

Denitrative Coupling Logic

Other Potential Cross-Coupling Reactions

The polyfunctional nature of this compound suggests its potential utility in other cross-coupling reactions, although these are less precedented for this specific substitution pattern.

  • Heck Reaction: A Heck-type coupling with an alkene could potentially occur at the C-F position under conditions similar to the Suzuki-Miyaura coupling, leading to the formation of a styrenyl derivative.

  • Sonogashira Coupling: The coupling of a terminal alkyne at the C-F position could be envisioned using a palladium/copper co-catalytic system, though C-F activation for Sonogashira reactions is challenging.

  • Buchwald-Hartwig Amination: While less common at C-F bonds, amination could be a possibility with highly active catalyst systems, replacing the fluorine with a nitrogen-based nucleophile.

Further research and experimental validation are required to establish robust protocols for these transformations with this compound. The development of such methods would significantly expand the synthetic utility of this versatile building block in drug discovery and materials science.

References

Application Notes and Protocols for the Development of Drug Analogs from 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential applications of novel drug candidates derived from 4-fluoro-3-nitrophenylacetic acid. This starting material offers a unique scaffold with multiple reactive sites, allowing for the generation of a diverse library of analogs for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Overview of this compound as a Scaffold

This compound is an attractive starting point for drug discovery due to its distinct chemical features. The carboxylic acid moiety serves as a handle for amide bond formation, a common linkage in many pharmaceuticals. The aromatic nitro group can be reduced to an amine, which then opens up a vast array of subsequent chemical transformations. Furthermore, the fluorine atom, positioned ortho to the nitro group, activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various substituents. This trifunctional nature enables the exploration of a broad chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Analog Development

A variety of chemical transformations can be employed to generate a library of analogs from this compound. The following sections outline key synthetic pathways.

Amide Analog Synthesis

The most direct modification of this compound involves the formation of amides by coupling the carboxylic acid with a diverse range of primary and secondary amines.

Workflow for Amide Synthesis:

G start This compound activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) start->activation coupling Amine Coupling (Primary or Secondary Amine, Base) activation->coupling product Amide Analogs coupling->product

Caption: General workflow for the synthesis of amide analogs.

Experimental Protocol: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

  • Amine Coupling: Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in DCM. Cool the solution to 0 °C and add the crude acyl chloride solution in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide analog.

Derivatization via Nitro Group Reduction

The nitro group can be selectively reduced to an amine, which serves as a versatile intermediate for further functionalization, including sulfonylation, acylation, and the synthesis of heterocyclic systems.

Workflow for Nitro Reduction and Subsequent Derivatization:

G start This compound derivative reduction Nitro Group Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) start->reduction amine 3-Amino-4-fluorophenylacetic acid derivative reduction->amine derivatization Further Derivatization amine->derivatization sulfonamides Sulfonamides derivatization->sulfonamides Sulfonyl chloride amides Amides derivatization->amides Acyl chloride heterocycles Heterocycles derivatization->heterocycles Cyclization precursors

Caption: Synthetic pathways following nitro group reduction.

Experimental Protocol: Nitro Group Reduction with Iron

  • Reaction Setup: To a solution of the this compound derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove ethanol. Basify the aqueous residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine derivative, which can be purified by column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nitro group activates the ortho-positioned fluorine for nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Workflow for Nucleophilic Aromatic Substitution:

G start This compound derivative snar Nucleophilic Aromatic Substitution (Nucleophile, Base) start->snar product Substituted Analogs snar->product

Caption: General scheme for SNAr reactions.

Experimental Protocol: Substitution with an Amine

  • Reaction Setup: In a sealed tube, dissolve the this compound derivative (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base such as potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture at 80-120 °C and monitor its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Potential Therapeutic Applications and Biological Evaluation

Analogs of this compound have the potential to be developed as therapeutic agents for a variety of diseases. The structural motifs that can be generated are present in numerous known bioactive molecules.

Anticancer Activity

Many nitroaromatic compounds exhibit anticancer properties. The synthesized analogs can be screened against a panel of cancer cell lines to determine their cytotoxic effects.

Potential Signaling Pathway Modulation:

G cluster_0 Cell Proliferation Pathways cluster_1 Apoptosis Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bcl2 Bcl-2 Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax Bax Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Analog Test Analog Analog->ERK Potential Inhibition Analog->Bcl2 Potential Inhibition

Caption: Potential modulation of cancer-related signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Table 1: Hypothetical Anticancer Activity Data

Analog IDModificationCell LineIC50 (µM)
FNPAA-01N-benzyl amideA54915.2
FNPAA-02N-(4-chlorophenyl) amideA5498.5
AFPAA-013-amino, N-benzyl amideHeLa22.1
AFPAA-023-acetamido, N-benzyl amideHeLa12.8
SNArA-014-(morpholino) derivativeMCF-7> 50
Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents. The synthesized analogs can be tested against a panel of pathogenic bacteria and fungi. A study on structurally related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed promising antitubercular activity.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis, S. aureus, E. coli).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data

Analog IDModificationMicroorganismMIC (µg/mL)
FNPAA-03N-(pyridin-2-yl) amideM. tuberculosis H37Rv16
FNPAA-04N-(thiazol-2-yl) amideM. tuberculosis H37Rv8
AFPAA-033-amino, N-ethyl amideS. aureus32
SNArA-024-(piperazin-1-yl) derivativeE. coli64

Conclusion

This compound is a promising and versatile starting material for the development of novel bioactive compounds. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to identify lead compounds for various therapeutic targets. The multi-faceted reactivity of this molecule allows for the generation of diverse chemical libraries, increasing the probability of discovering new drug candidates.

References

Application Notes and Protocols: Scale-up Synthesis of 4-Fluoro-3-nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scalable synthesis of 4-Fluoro-3-nitrophenylacetic acid and its derivatives. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and a potential biological signaling pathway.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. Their structural motifs are found in molecules designed for a range of therapeutic areas, including oncology and neurology. The presence of the fluoro and nitro groups on the phenyl ring allows for diverse chemical modifications, making this scaffold attractive for medicinal chemistry and drug discovery programs. The protocols outlined below detail a robust and scalable synthetic route starting from commercially available 4-fluorobenzoic acid.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process to obtain the target this compound. The first step is the nitration of 4-fluorobenzoic acid to produce the key intermediate, 4-fluoro-3-nitrobenzoic acid. The second step is a one-carbon homologation of the benzoic acid to the corresponding phenylacetic acid. Subsequently, derivatives such as esters and amides can be synthesized from the phenylacetic acid.

Synthesis_Workflow A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B Nitration C This compound B->C Homologation D Derivatives (Esters, Amides) C->D Esterification / Amidation

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols

Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Intermediate)

This protocol describes the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Crushed ice

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add potassium nitrate (1.1 eq.) in portions, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Slowly pour the reaction mixture over crushed ice with constant stirring.

  • Allow the resulting mixture to stand at room temperature overnight to facilitate precipitation.

  • Filter the solid product and wash it thoroughly with water.

  • Dry the product by azeotropic distillation with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Quantitative Data:

ReactantMolar Eq.Starting Amount (g)ProductYield (%)Purity (%)
4-Fluorobenzoic acid1.050.04-Fluoro-3-nitrobenzoic acid90>98
Potassium nitrate1.139.7
Synthesis of this compound

This protocol details the Arndt-Eistert homologation of 4-fluoro-3-nitrobenzoic acid to this compound. The procedure is adapted from a general method for this transformation.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Trimethylsilyldiazomethane (TMSCHN₂) solution (2.0 M in hexanes)

  • 1,4-Dioxane

  • Water

  • Silver benzoate

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Acetic acid

Procedure:

  • Acid Chloride Formation: Convert 4-fluoro-3-nitrobenzoic acid to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent. Remove the excess reagent and solvent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in a 1:1 mixture of THF and acetonitrile. Cool the solution to 0 °C. Add trimethylsilyldiazomethane solution (2.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 10 hours. Quench the excess TMSCHN₂ by adding acetic acid. Remove the volatiles under vacuum to obtain the crude diazoketone.

  • Wolff Rearrangement and Hydrolysis: To a solution of the crude diazoketone in 1,4-dioxane, add water (20.0 eq.) and silver benzoate (0.2 eq.). Heat the mixture at 80 °C for 10 hours.

  • Work-up and Isolation: After cooling to room temperature, add water, 1 N HCl, and diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.

Quantitative Data (Expected):

ReactantMolar Eq.Starting Amount (g)ProductExpected Yield (%)Expected Purity (%)
4-Fluoro-3-nitrobenzoic acid1.018.5This compound70-80>95
Trimethylsilyldiazomethane2.0(from solution)
Silver benzoate0.2(catalytic)
Synthesis of this compound Derivatives

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol)

  • Catalytic amount of a strong acid (e.g., H₂SO₄)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in an excess of the desired alcohol and a suitable solvent like toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, neutralize the acid catalyst, and perform an aqueous work-up.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation.

This protocol is adapted from a general procedure for the synthesis of phenylacetamide derivatives.

Materials:

  • This compound

  • Desired amine (e.g., aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Acetonitrile

Procedure:

  • In a reaction vessel, mix equimolar quantities of this compound, EDC, and HOBt in acetonitrile. Stir for 30 minutes at room temperature.

  • Add the desired amine (1.0 eq.) to the mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Add water and ethyl acetate. Separate the ethyl acetate layer and wash sequentially with sodium bicarbonate solution, dilute sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide, which can be purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

Derivatives of phenylacetic acid have been reported to exhibit anticancer properties. While the specific mechanism of action for this compound derivatives is not yet fully elucidated, a plausible hypothesis involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a hypothetical mechanism where a derivative of this compound could interfere with a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Drug 4-Fluoro-3-nitrophenylacetic Acid Derivative Drug->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Trimethylsilyldiazomethane is toxic and should be handled with caution.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic routes detailed in these application notes provide a reliable and scalable method for the production of this compound and its derivatives. The quantitative data presented offers a benchmark for yield and purity expectations. The potential for these compounds as anticancer agents, possibly through the inhibition of critical signaling pathways, warrants further investigation and highlights their importance in drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3-nitrophenylacetic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-3-nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can include unreacted starting materials from the synthesis, such as the corresponding benzyl cyanide or toluene derivative, byproducts from side reactions (e.g., isomers or over-nitrated species), and residual solvents or reagents.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like NMR and IR.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Troubleshooting Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Select a solvent with a lower boiling point. Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and then cool again. Try a different solvent or a solvent mixture. Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were not completely collected during filtration. The compound is significantly soluble in the cold washing solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is fully cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
ProblemPotential Cause(s)Troubleshooting Solution(s)
Poor separation of the desired compound from impurities. The polarity of the eluent is too high or too low. The stationary phase is not appropriate. The column was not packed properly.Optimize the eluent system using TLC first to achieve a good separation of spots (an Rf value of 0.2-0.4 for the desired compound is often ideal). Consider using a different stationary phase (e.g., alumina instead of silica gel). Ensure the column is packed uniformly without any cracks or channels.
The compound is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase (common for acidic compounds on silica gel).Gradually increase the polarity of the eluent (gradient elution). Add a small percentage of a polar solvent like methanol to the eluent. For acidic compounds, consider adding a small amount of acetic or formic acid to the eluent, or use a deactivated stationary phase (e.g., silica gel treated with triethylamine).
The compound streaks on the column. The sample was not loaded properly. The compound is sparingly soluble in the eluent.Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent for loading. Load the sample in a concentrated band at the top of the column.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from a procedure for the similar compound, p-nitrophenylacetic acid, and may require optimization for this compound.[1]

  • Solvent Selection: Based on the polarity of this compound, suitable solvents for recrystallization could include water, ethanol, or a mixture of ethanol and water.[2][3] A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: For a polar, acidic compound like this compound, silica gel is a common stationary phase.[4][5] The eluent system should be chosen based on TLC analysis. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[6] For acidic compounds that may interact strongly with silica, adding a small amount of triethylamine to the eluent can be beneficial.[7]

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Outcome Crude_Product Crude Product Solvent Select Hot Solvent Dissolve Dissolve Crude in Minimal Hot Solvent Solvent->Dissolve Hot_Filter Hot Filtration Dissolve->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_0 Setup cluster_1 Separation cluster_2 Isolation Select_Eluent Select Eluent via TLC Pack_Column Pack Column with Stationary Phase Select_Eluent->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_Fractions Monitor via TLC Collect_Fractions->Monitor_Fractions Combine_Fractions Combine Pure Fractions Monitor_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: General workflow for purification by column chromatography.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Issue? Start->Recrystallization Chromatography Chromatography Issue? Start->Chromatography Oiling_Out Oiling Out Recrystallization->Oiling_Out Yes No_Crystals No Crystals Form Recrystallization->No_Crystals Yes Poor_Separation Poor Separation Chromatography->Poor_Separation Yes No_Elution Compound Not Eluting Chromatography->No_Elution Yes Solution1 Change Solvent/ Use Solvent Pair Oiling_Out->Solution1 Solution2 Concentrate Solution/ Induce Nucleation No_Crystals->Solution2 Solution3 Optimize Eluent Polarity (TLC) Poor_Separation->Solution3 Solution4 Increase Eluent Polarity/Add Acid No_Elution->Solution4

Caption: A logical guide for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Fluoro-3-nitrophenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Direct Nitration of 4-Fluorophenylacetic Acid: This is a straightforward approach where 4-fluorophenylacetic acid is directly nitrated using a mixture of nitric acid and sulfuric acid. This method is often preferred for its simplicity.

  • Multi-step Synthesis via a Nitrile Intermediate: This route involves the nitration of a precursor like 4-fluorotoluene or 4-fluorobenzyl cyanide, followed by chemical modification to introduce the acetic acid moiety. For instance, a nitrated benzyl cyanide can be hydrolyzed to the corresponding phenylacetic acid.

Q2: What are the expected yields for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route and reaction conditions. For the direct nitration of a similar substrate, 4-fluorobenzoic acid, yields as high as 90% have been reported.[1] However, for multi-step syntheses, the overall yield is typically in the range of 40-70%.

Q3: What are the most common impurities encountered in this synthesis?

A3: Common impurities may include:

  • Isomeric Byproducts: Nitration of 4-fluorophenylacetic acid can potentially yield other isomers, such as 2-nitro-4-fluorophenylacetic acid.

  • Unreacted Starting Material: Incomplete nitration will leave residual 4-fluorophenylacetic acid.

  • Oxidation Products: The strong acidic and oxidizing conditions of nitration can lead to the formation of tarry or dark-colored byproducts.[2]

  • Polynitrated Products: Under harsh conditions, dinitration of the aromatic ring can occur.

Q4: How can I purify the final product?

A4: Recrystallization is a common and effective method for purifying nitrophenylacetic acids. A suitable solvent system, such as an ethanol/water mixture, can be used.[3] For highly impure samples, column chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup and purification.- Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion. - Optimize Temperature: Carefully control the reaction temperature, as nitration is highly exothermic. Lower temperatures generally favor higher yields and reduce side reactions. - Slow Reagent Addition: Add the nitrating agent dropwise with vigorous stirring to maintain temperature control and minimize localized high concentrations. - Efficient Extraction: Ensure proper pH adjustment during workup to maximize the extraction of the acidic product into the organic phase.
Formation of a Dark or Tarry Mixture - Oxidation of the starting material or product. - Reaction temperature is too high. - "Runaway" reaction.- Strict Temperature Control: Maintain the reaction temperature below 5-10°C, ideally using an ice-salt bath.[2] - Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly and monitor the internal temperature closely. - Use of Anhydrous Conditions: Water can sometimes promote side reactions; using anhydrous reagents may lead to a cleaner reaction.
Product is an Oil or Sticky Solid - Presence of isomeric impurities. - Incomplete removal of acidic residue from the workup.- Thorough Washing: After quenching the reaction with ice water, ensure the crude product is washed thoroughly with cold water to remove residual acids. - Trituration: Wash the crude product with a small amount of a cold, non-polar solvent to remove oily impurities before recrystallization. - Effective Recrystallization: Use an appropriate solvent system for recrystallization. If the product "oils out," try a different solvent or a solvent pair.
Difficult to Filter Product - Very fine crystals or amorphous solid.- Optimize Crystallization: Allow the product to crystallize slowly from the recrystallization solvent without rapid cooling. - Use of Filter Aid: If the precipitate is very fine, a filter aid (e.g., celite) can be used to improve filtration speed.

Experimental Protocols

Protocol 1: Direct Nitration of 4-Fluorophenylacetic Acid

This protocol is adapted from the high-yield synthesis of the analogous 4-fluoro-3-nitrobenzoic acid.[1]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Dissolution: Slowly add 5.0 g of 4-fluorophenylacetic acid to the cold sulfuric acid while stirring until fully dissolved. Maintain the temperature at 0-5°C.

  • Nitration: Prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis via Hydrolysis of 4-Fluoro-3-nitrophenylacetonitrile

This protocol outlines the final step of a multi-step synthesis, assuming the nitrile intermediate is available.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 5.0 g of 4-fluoro-3-nitrophenylacetonitrile to 50 mL of a 60% aqueous potassium hydroxide solution.[4]

  • Hydrolysis: Heat the mixture to reflux (approximately 100°C) and maintain it for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of 1-2. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Direct Nitration Route 2: Multi-step Synthesis
Starting Material 4-Fluorophenylacetic Acid4-Fluorotoluene or related derivative
Number of Steps 12 or more
Typical Overall Yield Potentially high (approaching 90% based on analogues)[1]Moderate (40-70%)
Key Advantages Simplicity, fewer stepsMay offer better control over regioselectivity
Key Disadvantages Potential for isomeric impurities and side reactionsLonger overall synthesis time

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 4-Fluorophenylacetic Acid in H2SO4 at 0°C react1 Add Nitrating Mixture (HNO3/H2SO4) dropwise at <10°C prep1->react1 react2 Stir at Room Temperature for 2-3h react1->react2 workup1 Quench on Ice react2->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with H2O workup2->workup3 purify1 Recrystallize workup3->purify1

Direct Nitration Experimental Workflow

troubleshooting_yield start Low Yield Observed q1 Was the reaction monitored to completion (TLC/HPLC)? start->q1 a1_no Incomplete Reaction: Increase reaction time or temperature slightly. q1->a1_no No a1_yes Reaction Complete q1->a1_yes Yes q2 Was the reaction temperature strictly controlled (<10°C)? a1_yes->q2 a2_no Side Reactions Likely: Repeat with better temperature control. q2->a2_no No a2_yes Temperature Controlled q2->a2_yes Yes q3 Was the workup procedure followed carefully (pH adjustment, extraction)? a2_yes->q3 a3_no Product Loss During Workup: Review and optimize extraction and isolation steps. q3->a3_no No end_node Consider alternative purification methods or synthetic routes. q3->end_node Yes

Troubleshooting Low Yield

References

Technical Support Center: Synthesis of 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-nitrophenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on common side reactions and their mitigation.

Problem 1: Presence of Positional Isomers in the Final Product

Symptoms:

  • NMR or HPLC analysis shows the presence of an unexpected isomer, most commonly 4-Fluoro-2-nitrophenylacetic acid.

  • The melting point of the product is lower and broader than expected.

  • Difficulty in purifying the final product to the desired specification.

Root Cause: The nitration of 4-fluorophenylacetic acid is the most common source of positional isomers. The fluorine atom is an ortho, para-director, while the acetic acid group is a meta-director. This leads to the formation of the desired 3-nitro isomer and the undesired 2-nitro isomer. The ratio of these isomers is highly dependent on the reaction conditions.

Solutions:

ParameterRecommended ConditionRationale
Nitrating Agent Use a milder nitrating agent, such as nitric acid in acetic anhydride, or nitronium tetrafluoroborate.Harsher conditions (e.g., fuming nitric acid and sulfuric acid) can decrease regioselectivity.
Temperature Maintain a low reaction temperature, typically between -10°C and 0°C.Higher temperatures can lead to a decrease in the selectivity of the nitration, favoring the formation of the thermodynamically more stable isomer.
Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Extended reaction times can lead to the formation of more side products.
Purification Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective in removing the 2-nitro isomer. Preparative HPLC may be necessary for high-purity requirements.The different isomers may have slightly different solubilities, allowing for separation by crystallization.
Problem 2: Incomplete Hydrolysis of 4-Fluoro-3-nitrophenylacetonitrile

Symptoms:

  • The presence of the corresponding amide (4-Fluoro-3-nitrophenylacetamide) or unreacted nitrile in the final product, detectable by IR (C≡N stretch around 2250 cm⁻¹) or mass spectrometry.

  • The yield of the carboxylic acid is lower than expected.

Root Cause: The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction may stop at the amide stage or not proceed to completion.

Solutions:

ParameterRecommended ConditionRationale
Reaction Time Increase the reaction time. Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.Insufficient reaction time is a common cause of incomplete hydrolysis.
Temperature Increase the reaction temperature (reflux).Higher temperatures provide the necessary activation energy to drive the hydrolysis of the stable amide intermediate.
Acid/Base Concentration Use a higher concentration of acid (e.g., 70% H₂SO₄) or base (e.g., 6M NaOH).More concentrated acid or base increases the rate of hydrolysis.
Work-up Ensure complete acidification of the reaction mixture after basic hydrolysis to precipitate the carboxylic acid.The product will remain in solution as its carboxylate salt if the pH is not sufficiently lowered.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • Nitration of 4-fluorophenylacetic acid: This is a direct approach but can lead to the formation of positional isomers.

  • Hydrolysis of 4-fluoro-3-nitrophenylacetonitrile: This route often provides better regioselectivity, as the nitrile can be prepared from a precursor where the nitro group is already in the correct position.

Q2: How can I minimize the formation of di-nitrated byproducts during the nitration of 4-fluorophenylacetic acid?

A2: Di-nitration can occur under harsh conditions. To minimize this side reaction:

  • Use a stoichiometric amount of the nitrating agent.

  • Maintain a low reaction temperature.

  • Avoid using fuming nitric acid, which is a very strong nitrating agent.

Q3: What analytical techniques are best for identifying and quantifying impurities in my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying positional isomers and other impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation of the main product and any isolated impurities. Mass spectrometry (MS) can help in identifying the molecular weights of byproducts.[1]

Q4: I am observing a dark-colored reaction mixture during nitration. Is this normal?

A4: The formation of a dark color, sometimes even a tar-like substance, can indicate over-nitration or oxidative side reactions. This is more likely to occur with highly activated aromatic rings or at elevated temperatures. If this happens, it is advisable to repeat the reaction under milder conditions (lower temperature, less concentrated nitrating agent).

Experimental Protocols

Protocol 1: Nitration of 4-Fluorophenylacetic Acid

This protocol is designed to favor the formation of the 3-nitro isomer.

  • Dissolution: Dissolve 4-fluorophenylacetic acid (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system to separate the isomers.

Protocol 2: Hydrolysis of 4-Fluoro-3-nitrophenylacetonitrile

This protocol describes the acid-catalyzed hydrolysis of the nitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrophenylacetonitrile (1 equivalent) to a 70% aqueous solution of sulfuric acid.

  • Heating: Heat the mixture to reflux (approximately 120-130°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material and amide intermediate are consumed.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then pour it onto crushed ice. The product should precipitate out of solution.

  • Filtration and Washing: Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum to yield this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Isomeric Impurities start Start: Impurity Detected (e.g., by HPLC) check_isomer Is the impurity a positional isomer? start->check_isomer check_nitration Was the nitration step performed at low temp (<-5°C)? check_isomer->check_nitration Yes other_impurity Address other potential impurities (e.g., starting material, di-nitro products) check_isomer->other_impurity No lower_temp Action: Lower nitration temperature to -10°C check_nitration->lower_temp No check_reagent Was a mild nitrating agent used? check_nitration->check_reagent Yes lower_temp->check_reagent change_reagent Action: Use a milder nitrating agent (e.g., HNO3/Ac2O) check_reagent->change_reagent No purify Action: Recrystallize or use preparative HPLC for purification check_reagent->purify Yes change_reagent->purify end End: Product meets purity specifications purify->end

Caption: Troubleshooting logic for addressing isomeric impurities.

Synthesis_Pathway Synthetic Pathways and Side Reactions cluster_route1 Route 1: Nitration cluster_route2 Route 2: Hydrolysis A 4-Fluorophenylacetic Acid B Nitration (HNO3/H2SO4) A->B C This compound (Desired Product) B->C D 4-Fluoro-2-nitrophenylacetic Acid (Side Product) B->D E 4-Fluoro-3-nitrophenylacetonitrile F Hydrolysis (H2O, H+ or OH-) E->F G 4-Fluoro-3-nitrophenylacetamide (Intermediate/Side Product) F->G H This compound (Desired Product) G->H

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluoro-3-nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound typically involve two main approaches:

  • Nitration of a Phenylacetic Acid Precursor: This route starts with 4-fluorophenylacetic acid and introduces the nitro group at the 3-position through an electrophilic aromatic substitution reaction.

  • Side-Chain Elaboration of a Nitrated Benzene Derivative: This approach begins with a pre-nitrated and fluorinated benzene ring, such as 4-fluoro-3-nitrotoluene or 4-fluoro-3-nitrobenzyl halide, followed by the introduction and conversion of a side chain to the acetic acid moiety. This can be achieved through methods like the Sandmeyer reaction followed by hydrolysis.[1][2]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves hazardous reagents and reactions. Key safety precautions include:

  • Handling of Nitrating Agents: Nitrating mixtures, typically a combination of concentrated nitric acid and sulfuric acid, are highly corrosive and potent oxidizing agents. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Temperature Control: Nitration reactions are highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts. The use of an ice bath for cooling is standard practice.[3]

  • Quenching Procedures: The reaction mixture should be quenched by slowly adding it to ice water to dissipate heat and precipitate the product safely.

  • Handling of Cyanide-Containing Intermediates: If the synthesis involves a nitrile intermediate (e.g., from a Sandmeyer reaction), extreme caution must be exercised as cyanide compounds are highly toxic. Work in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of Nitrated Product in the Nitration of 4-Fluorophenylacetic Acid
Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Overnight stirring at room temperature is often recommended after the initial addition of the nitrating agent.[3] - Temperature: While the initial addition of the nitrating agent is done at low temperatures (e.g., in an ice bath), allowing the reaction to slowly warm to room temperature can help drive it to completion.[3]
Formation of Byproducts - Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to minimize the formation of dinitrated or other isomeric byproducts. - Order of Addition: Add the nitrating agent dropwise to the solution of the starting material in sulfuric acid.
Sub-optimal Reagent Ratio - Nitrating Agent: Use a slight excess (e.g., 1.1 equivalents) of the nitrating agent (e.g., potassium nitrate or nitric acid) to ensure complete conversion of the starting material.[3]
Moisture in the Reaction - Anhydrous Conditions: The presence of water can affect the potency of the nitrating mixture. Using concentrated sulfuric acid and ensuring dry glassware is important. The use of anhydrous conditions has been shown to improve yields in similar nitration reactions.[4]
Issue 2: Difficulties in the Hydrolysis of 4-Fluoro-3-nitrophenylacetonitrile
Potential Cause Recommended Solution
Incomplete Hydrolysis - Reaction Time and Temperature: The hydrolysis of nitriles to carboxylic acids can be slow. Refluxing the reaction mixture for an extended period (e.g., several hours) is often necessary. A typical procedure for a similar compound involves boiling for 15 minutes.[5] - Acid Concentration: A sufficiently concentrated acid solution (e.g., a mixture of concentrated sulfuric acid and water) is required for effective hydrolysis.[5]
Product Degradation - Temperature Control: While heating is necessary, excessive temperatures or prolonged reaction times can lead to decomposition of the product, which is indicated by the darkening of the reaction mixture.[5] Careful monitoring is advised.
Poor Solubility of the Nitrile - Co-solvents: If the starting nitrile has poor solubility in the aqueous acid, the addition of a co-solvent that is stable under the reaction conditions might be considered, although this can complicate the workup.

Experimental Protocols

Protocol 1: Nitration of 4-Fluorobenzoic Acid

This protocol is adapted from the synthesis of 4-fluoro-3-nitrobenzoic acid and would be the first step in a synthesis of this compound starting from 4-fluorobenzoic acid, which would then require a subsequent homologation step.[3]

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

  • Nitration: Slowly add potassium nitrate (1.1 eq.) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Workup: Slowly pour the reaction mixture over crushed ice with constant stirring.

  • Isolation: Allow the mixture to stand, then collect the precipitated solid by filtration and wash thoroughly with water.

  • Drying: Dry the solid product. Azeotropic drying with toluene can be effective.[3]

Protocol 2: Hydrolysis of p-Nitrobenzyl Cyanide (Analogous Protocol)

This protocol for the hydrolysis of p-nitrobenzyl cyanide can be adapted for the hydrolysis of 4-fluoro-3-nitrophenylacetonitrile.[5]

  • Preparation: In a round-bottomed flask, add the starting nitrile (1.0 eq.).

  • Acid Addition: Prepare a solution of concentrated sulfuric acid in water and add it to the nitrile.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to boiling for 15 minutes. The flask should be protected from direct, intense heat to prevent decomposition.[5]

  • Workup: After cooling, dilute the reaction mixture with an equal volume of cold water and cool further in an ice bath to precipitate the product.

  • Isolation: Filter the precipitate and wash it several times with ice water.

  • Purification: The crude product can be purified by recrystallization from boiling water.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for the Nitration of 4-Fluorobenzoic Acid[3]

ParameterValue
Starting Material4-Fluorobenzoic Acid
Nitrating AgentPotassium Nitrate
SolventConcentrated Sulfuric Acid
Molar Ratio (Substrate:Nitrating Agent)1.0 : 1.1
Temperature of Addition0-10 °C (Ice Bath)
Reaction TemperatureRoom Temperature
Reaction TimeOvernight
Reported Yield90%

Visualizations

experimental_workflow cluster_nitration Step 1: Nitration cluster_hydrolysis Alternative Route - Step 2: Hydrolysis start_nitration 4-Fluorophenylacetic Acid mix_acid Dissolve in conc. H2SO4 start_nitration->mix_acid add_nitrating_agent Add KNO3 at 0-5°C mix_acid->add_nitrating_agent react_rt Stir overnight at RT add_nitrating_agent->react_rt quench Pour onto ice react_rt->quench filter_wash Filter and wash with H2O quench->filter_wash product1 This compound filter_wash->product1 start_hydrolysis 4-Fluoro-3-nitrophenylacetonitrile add_acid Add H2SO4/H2O mixture start_hydrolysis->add_acid reflux Heat to reflux add_acid->reflux cool_precipitate Cool and precipitate reflux->cool_precipitate filter_wash2 Filter and wash with H2O cool_precipitate->filter_wash2 product2 This compound filter_wash2->product2

Caption: Synthetic routes for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield of Nitrated Product cause1 Incomplete Reaction issue->cause1 cause2 Byproduct Formation issue->cause2 cause3 Sub-optimal Reagent Ratio issue->cause3 cause4 Moisture Present issue->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Allow to Warm to RT cause1->solution1b solution2a Strict Temperature Control (0-5°C) cause2->solution2a solution2b Slow, Dropwise Addition cause2->solution2b solution3 Use Slight Excess of Nitrating Agent cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low nitration yield.

References

stability and storage conditions for 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-Fluoro-3-nitrophenylacetic acid, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial to maintain its integrity and ensure reliable experimental outcomes. While specific quantitative stability data under various conditions are not extensively published, general best practices for substituted phenylacetic acids and nitroaromatic compounds should be followed.

Summary of Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Store in a cool, dry place. Refrigeration at 4°C is recommended for long-term storage.[1]
Atmosphere Store in a well-ventilated area.[2]
Container Keep container tightly closed to prevent moisture absorption and contamination.[2]
Light Store protected from light, as nitroaromatic compounds can be light-sensitive.General chemical knowledge
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Question: The solid material has changed color (e.g., darkened). Is it still usable?

Answer: A change in color, such as darkening, can indicate degradation. The nitro group in the molecule can be susceptible to reduction or other reactions, potentially initiated by light or impurities, leading to colored byproducts.

  • Recommended Action:

    • Assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).

    • If the purity is still within the acceptable range for your experiment, it may be usable. However, for sensitive applications, using a fresh, un-discolored lot is advisable.

    • To prevent further degradation, ensure the compound is stored in a dark, cool, and dry place in a tightly sealed container.

Question: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a solution prepared with the compound. What could be the cause?

Answer: The appearance of unexpected peaks could be due to several factors, including degradation of the compound in solution, reaction with the solvent, or contamination.

  • Recommended Action:

    • Check Solvent Compatibility: Ensure the solvent used is inert and of high purity. Protic solvents, especially under basic conditions, could potentially react with the carboxylic acid.

    • Solution Stability: Prepare solutions fresh whenever possible. If solutions need to be stored, conduct a small-scale stability study by analyzing the solution at different time points to check for degradation. Store solutions at low temperatures and protected from light.

    • pH Effects: The pH of the solution can impact stability. Acidic conditions are generally preferred for carboxylic acids to prevent salt formation and potential base-catalyzed degradation.

Question: The compound is not dissolving as expected. What should I do?

Answer: this compound is a solid with limited solubility in water.

  • Recommended Action:

    • Solvent Selection: Consult literature or supplier information for recommended solvents. Organic solvents such as methanol, ethanol, DMSO, and DMF are likely to be more effective than water.

    • Gentle Warming and Sonication: Gentle warming or sonication can aid in dissolution. However, avoid excessive heat, which could promote degradation.

    • pH Adjustment: For aqueous solutions, adjusting the pH to be slightly basic will deprotonate the carboxylic acid to its more soluble carboxylate salt. Be mindful that basic conditions may compromise the stability of the compound over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, in a cool and dry environment, such as a refrigerator at 4°C.

Q2: Is this compound sensitive to air or moisture?

A2: While not reported to be acutely sensitive, like many carboxylic acids, it can be hygroscopic. It is best practice to handle the compound in a dry environment and to keep the container tightly sealed to minimize exposure to atmospheric moisture.

Q3: What are the known incompatible materials with this compound?

A3: The compound should not be stored or mixed with strong oxidizing agents or strong bases, as these can cause decomposition.[2]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways are not well-documented in the literature, potential degradation could involve decarboxylation (loss of CO2), reduction of the nitro group, or nucleophilic substitution of the fluorine atom, particularly under harsh conditions (e.g., high temperature, extreme pH, presence of strong nucleophiles).

Experimental Protocols

Protocol for Assessing Solution Stability

This protocol provides a general framework for researchers to determine the stability of this compound in a specific solvent and under their experimental conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration.

    • Use high-purity solvent and handle the solid compound as per the recommended storage conditions.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC with UV detection) to determine the initial purity and peak area of the compound.

  • Storage Conditions:

    • Divide the stock solution into several aliquots to be stored under different conditions relevant to your experimental workflow (e.g., room temperature on the benchtop, refrigerated at 4°C, protected from light, exposed to ambient light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), analyze an aliquot from each storage condition.

    • Compare the peak area and purity of this compound to the initial (Time = 0) analysis. The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time for each storage condition to visualize the stability profile.

    • Based on the results, determine the acceptable timeframe and conditions for using the prepared solution in your experiments.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results check_compound Check Physical Appearance of Solid Compound start->check_compound color_change Discoloration or Clumping? check_compound->color_change prepare_solution Prepare Fresh Solution analyze_solution Analyze Solution (e.g., HPLC) prepare_solution->analyze_solution purity_ok Purity and Peak Profile as Expected? analyze_solution->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes troubleshoot_solution Troubleshoot Solution Stability purity_ok->troubleshoot_solution No color_change->prepare_solution No use_new_lot Consider Using a New Lot of Compound color_change->use_new_lot Yes use_new_lot->prepare_solution check_solvent Check Solvent Purity and Compatibility troubleshoot_solution->check_solvent check_storage Review Solution Storage Conditions (Light, Temp) troubleshoot_solution->check_storage check_solvent->prepare_solution check_storage->prepare_solution

Caption: Troubleshooting workflow for stability issues.

Storage_Recommendations Key Storage Recommendations cluster_conditions Storage Environment cluster_incompatibilities Avoid Contact With compound This compound Cool Cool (Refrigerate for long-term) compound->Cool Dry Dry (Tightly sealed container) compound->Dry Dark Dark (Protect from light) compound->Dark Ventilated Well-Ventilated Area compound->Ventilated Oxidizers Strong Oxidizing Agents compound->Oxidizers Bases Strong Bases compound->Bases

References

troubleshooting guide for reactions with 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-nitrophenylacetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

1. What are the key chemical properties of this compound?

This compound is a solid organic compound with the molecular formula C8H6FNO4 and a molecular weight of approximately 199.14 g/mol .[1][2] Key structural features include a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the reactivity of both the aromatic ring and the carboxylic acid group.

2. What are the main safety and handling considerations for this compound?

3. How do the fluoro and nitro substituents affect the reactivity of the carboxylic acid group?

The fluorine atom and the nitro group are both strongly electron-withdrawing. This has two main effects on the carboxylic acid group:

  • Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion, making the carboxylic acid more acidic than phenylacetic acid itself.

  • Activation of the Carbonyl Group: The inductive effect of the substituents makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This can facilitate reactions like esterification and amidation.

4. Can the nitro group interfere with reactions?

Yes, the nitro group can participate in side reactions under certain conditions. For instance, in the presence of strong reducing agents, the nitro group can be reduced to an amino group.[5] Additionally, the strong electron-withdrawing nature of the nitro group can activate the phenyl ring to nucleophilic aromatic substitution, where the fluorine atom could potentially be displaced by a strong nucleophile.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Question: I am attempting to esterify this compound with an alcohol under acidic conditions (e.g., Fischer esterification), but the yield is consistently low. What could be the problem and how can I improve it?

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Steric Hindrance The alcohol being used may be sterically hindered, preventing efficient attack on the carbonyl carbon.Use a less hindered alcohol if possible. Alternatively, use a coupling agent-based method (see below) which is less sensitive to steric hindrance.
Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium or the activation energy is not being overcome.Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal reaction time.
Water Removal is Inefficient In Fischer esterification, water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a dehydrating agent such as molecular sieves.
Acid Catalyst is Ineffective or Degrading The acid catalyst (e.g., sulfuric acid) may be insufficient or may be causing side reactions at higher temperatures.Increase the amount of catalyst. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TSA).
Side Reactions At high temperatures, decarboxylation of the phenylacetic acid derivative can occur.Use milder reaction conditions. Consider using a coupling agent-based method that does not require high temperatures.

Alternative Protocol: Carbodiimide-Mediated Esterification

For a more reliable and milder esterification, consider using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Issue 2: Difficulty in Forming Amides

Question: I am trying to form an amide by reacting this compound with an amine, but the reaction is sluggish and gives a poor yield. What are the likely reasons and solutions?

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Low Nucleophilicity of the Amine The amine may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups).Use a more nucleophilic amine if the experimental design allows. For weakly nucleophilic amines, a more potent activation of the carboxylic acid is necessary.
Inadequate Activation of the Carboxylic Acid Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures, which can lead to side reactions.Activate the carboxylic acid first. Common methods include conversion to an acyl chloride or using peptide coupling reagents.
Side Reactions Similar to esterification, decarboxylation can be a competing reaction at elevated temperatures. The nitro group could also react under certain conditions.Employ milder reaction conditions. The use of coupling agents at or below room temperature is highly recommended.
Acid-Base Neutralization The carboxylic acid and the amine can form a stable salt, which may be unreactive.If using a coupling agent, the reaction should proceed. For direct thermal amidation, the salt formation is a significant barrier.

Recommended Protocol: Acyl Chloride Formation Followed by Amination

  • Acyl Chloride Formation: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

  • Amidation: After removing the excess chlorinating agent under vacuum, dissolve the crude acyl chloride in an inert solvent and add the desired amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

Issue 3: Unexpected Side Products

Question: I am observing unexpected side products in my reaction. What are the possibilities?

Possible Side Reactions and Mitigation Strategies:

Side Reaction Description Conditions Favoring the Reaction How to Avoid
Decarboxylation Loss of CO₂ from the acetic acid moiety to form 4-fluoro-3-nitrotoluene. Phenylacetic acids with electron-withdrawing groups can be susceptible to decarboxylation.[1][6]High temperatures.Use milder reaction conditions. Avoid prolonged heating.
Nucleophilic Aromatic Substitution (SNAr) Displacement of the fluoride by a potent nucleophile. The nitro group strongly activates the ring for this type of reaction.Strong nucleophiles (e.g., alkoxides, thiolates) and elevated temperatures.Use less nucleophilic reagents if possible. Protect the aromatic ring if necessary and feasible.
Reduction of the Nitro Group The nitro group is reduced to an amine.Presence of reducing agents (e.g., H₂/Pd, Sn/HCl, Fe/HCl).Avoid using reducing agents unless the transformation of the nitro group is intended.

Experimental Protocols

Protocol 1: General Procedure for EDAC/DMAP Mediated Esterification

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Add the desired alcohol (1.0-1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 1.2-1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amidation via Acyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.5-2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Work up the reaction by washing with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: 4-Fluoro-3- nitrophenylacetic acid esterification Esterification start->esterification Alcohol, Coupling Agent amidation Amidation start->amidation Amine, Coupling Agent or Acyl Chloride formation ester_product Ester Product esterification->ester_product amide_product Amide Product amidation->amide_product purification Purification (Chromatography/ Recrystallization) ester_product->purification amide_product->purification final_product Final Product purification->final_product troubleshooting_logic start Low Reaction Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes success Yield Improved start->success No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions change_method Change Activation Method (e.g., to Coupling Agent) optimize_conditions->change_method side_reactions Investigate Side Reactions (TLC, LC-MS) change_method->side_reactions decarboxylation Decarboxylation? side_reactions->decarboxylation High Temp? snar SNAr? side_reactions->snar Strong Nucleophile? reduction Nitro Reduction? side_reactions->reduction Reducing Agent? milder_conditions Use Milder Conditions decarboxylation->milder_conditions protecting_groups Consider Protecting Groups snar->protecting_groups reduction->milder_conditions milder_conditions->success protecting_groups->success

References

Technical Support Center: Purification of 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-3-nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. Potential impurities may include:

  • Unreacted starting materials: Such as 4-fluoro-3-nitrotoluene or other precursors.

  • Isomeric impurities: Positional isomers like 2-Fluoro-5-nitrophenylacetic acid or 4-Fluoro-2-nitrophenylacetic acid may form depending on the regioselectivity of the nitration and subsequent reactions.[1][2]

  • Byproducts from side reactions: For instance, over-oxidation products or resinous materials formed during nitration steps. A potential byproduct, analogous to impurities found in the synthesis of similar compounds, could be diphenylamine derivatives.[3]

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic or acetic acid) and acetonitrile is a common starting point.[4][5]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the number of components in your sample and to monitor the progress of a purification process.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Solution
Oiling out instead of crystallization. The compound is insoluble in the hot solvent, or the cooling process is too rapid.- Ensure you are using a suitable solvent or solvent pair. Good starting points for polar compounds include ethanol/water or ethyl acetate/hexane mixtures.[6]- Dissolve the compound in a minimum of the hot, more polar solvent and slowly add the less polar "anti-solvent" until turbidity appears. Reheat to clarify and then allow to cool slowly.
Poor recovery of the purified product. The compound is too soluble in the cold recrystallization solvent.- Cool the crystallization mixture in an ice bath to maximize precipitation.[7]- Reduce the initial volume of the hot solvent used for dissolution to ensure a saturated solution upon cooling.- If a significant amount of product remains in the filtrate, concentrate the mother liquor and attempt a second recrystallization.[7]
Colored impurities persist in the crystals. The impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
No crystal formation upon cooling. The solution is not sufficiently saturated, or nucleation is slow.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solution to stand for a longer period at room temperature before cooling further.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Solution
Poor separation of the desired compound from impurities. Incorrect mobile phase polarity.- Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound is stuck on the column. The mobile phase is not polar enough to elute the acidic compound.- Gradually increase the polarity of the mobile phase. For acidic compounds, adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can improve elution by suppressing the ionization of the carboxylic acid group.
Tailing of the product peak. The compound is interacting too strongly with the stationary phase (silica gel is acidic).- Add a small percentage of a competitive polar solvent, like methanol, to the mobile phase.- For highly acidic compounds, consider using a different stationary phase, such as alumina.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.- Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Reheat the mixture gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent and Mobile Phase Selection: Based on TLC analysis, select a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate, with a small addition of acetic acid (e.g., 90:10:0.1 Hexane:Ethyl Acetate:Acetic Acid). The stationary phase is typically silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Key Advantages Key Disadvantages
Recrystallization8598.575Simple, scalable, good for removing gross impurities.May not remove closely related isomers effectively, potential for product loss in mother liquor.
Column Chromatography85>99.560High resolution, capable of separating closely related impurities.More time-consuming, requires larger solvent volumes, can be less scalable.

Note: The data presented in this table is illustrative and actual results may vary depending on the specific nature and amount of impurities in the crude material.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Product isolate->dry pack_column Pack Column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_oiling_out start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out success Successful Crystallization oiling_out->success No check_solvent Re-evaluate Solvent System (Consider Solvent Pair) oiling_out->check_solvent Yes slow_cooling Ensure Slow Cooling check_solvent->slow_cooling add_seed Add Seed Crystal slow_cooling->add_seed add_seed->start Retry

Caption: Troubleshooting decision tree for "oiling out" during recrystallization.

References

Technical Support Center: Functionalization of 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrophenylacetic acid. The following sections address common challenges encountered during its functionalization, offering detailed experimental protocols and data for key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenges stem from the electronic properties of the molecule. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and fluoro (-F) groups, deactivates the aromatic ring and influences the reactivity of the carboxylic acid and the benzylic position. Key challenges include:

  • Reduced nucleophilicity of the corresponding aniline: After reduction of the nitro group, the fluorine atom can decrease the nucleophilicity of the resulting amine, making subsequent reactions like amide bond formation more difficult.

  • Chemoselectivity during nitro group reduction: The presence of the carboxylic acid and the C-F bond requires careful selection of reducing agents to avoid unwanted side reactions. For instance, harsh reducing conditions can potentially lead to defluorination.

  • Sluggish amide coupling and esterification: The electron-withdrawing nature of the substituents can affect the reactivity of the carboxylic acid, sometimes requiring more potent activating agents or harsher reaction conditions for esterification and amidation.

  • Potential for nucleophilic aromatic substitution (SNAr): The fluorine atom is activated towards displacement by strong nucleophiles, especially when ortho and para to the strongly electron-withdrawing nitro group.

Q2: I am having trouble with the chemoselective reduction of the nitro group. What conditions are recommended?

A2: Achieving chemoselective reduction of the nitro group to an amine without affecting the carboxylic acid or the C-F bond is a common challenge. Catalytic hydrogenation is often a good choice, but the catalyst and conditions must be carefully selected. Raney Nickel can be a better option than Palladium on carbon (Pd/C) to prevent dehalogenation. Another effective method is the use of metals in acidic media, such as iron powder in acetic acid.

Q3: My amide coupling reaction with the corresponding 4-amino-3-fluorophenylacetic acid is giving low yields. How can I improve it?

A3: Low yields in amide coupling reactions with electron-deficient anilines are a known issue. The reduced nucleophilicity of the amine is a major factor. To improve yields, consider the following:

  • Use of more potent coupling reagents: Standard reagents like DCC/HOBt might not be sufficient. Consider using HATU, HBTU, or PyBOP, which are known to be more effective for challenging couplings.

  • Optimization of reaction conditions: Increasing the reaction temperature or using a microwave reactor can sometimes help overcome the activation energy barrier.

  • Choice of base and solvent: The choice of a non-nucleophilic base like DIPEA and an appropriate aprotic solvent such as DMF or NMP is crucial.

Q4: Can the fluorine atom be displaced during functionalization reactions?

A4: Yes, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) due to the activating effect of the ortho-nitro group. This is more likely to occur with strong nucleophiles and under forcing reaction conditions. When performing reactions with nucleophilic reagents, it is important to use mild conditions and monitor the reaction for potential side products resulting from fluoride displacement.

Troubleshooting Guides

Esterification of the Carboxylic Acid
Problem Possible Cause Troubleshooting Solution
Low to no conversion Insufficient activation of the carboxylic acid. The electron-withdrawing groups may reduce its reactivity.Use a more effective esterification method than simple Fischer esterification. Consider using coupling reagents like DCC/DMAP or converting the acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to adding the alcohol.
Reversible reaction equilibrium.Use a large excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus.
Side reactions/decomposition High reaction temperatures with sensitive substrates.Employ milder conditions. If using an acid chloride, perform the reaction at low temperatures (e.g., 0 °C to room temperature).
Difficult purification Unreacted starting material and acidic byproducts.After the reaction, quench with a mild base like sodium bicarbonate solution and extract the ester with an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt like sodium sulfate before concentrating.
Amide Bond Formation
Problem Possible Cause Troubleshooting Solution
Low yield of amide The carboxylic acid is a poor electrophile and/or the amine is a poor nucleophile.Use a highly efficient coupling reagent such as HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base like DIPEA.
Steric hindrance from bulky coupling partners.Increase the reaction temperature or reaction time. Microwave-assisted synthesis can be beneficial.
Formation of byproducts Side reactions of the coupling reagent.Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify workup.
Racemization (if applicable) If the amine or carboxylic acid has a chiral center.Use racemization-suppressing additives like HOAt or OxymaPure in combination with the coupling reagent.
Reduction of the Nitro Group
Problem Possible Cause Troubleshooting Solution
Incomplete reduction Inactive catalyst or insufficient reducing agent.Ensure the catalyst is fresh and active. Increase the amount of reducing agent or the reaction time.
Reduction of the carboxylic acid Use of a non-selective reducing agent like LiAlH₄.Use a chemoselective reducing agent. Catalytic hydrogenation with Pd/C or Raney Nickel, or metals like Fe or SnCl₂ in acidic media are preferred.
Defluorination Harsh reaction conditions or inappropriate catalyst.Use milder conditions. Raney Nickel is often a better choice than Pd/C to avoid dehalogenation.
Formation of azo or azoxy byproducts Incomplete reduction or side reactions.Ensure complete conversion by monitoring the reaction by TLC or LC-MS. The choice of reducing agent can also influence this; for example, LiAlH₄ can lead to azo compounds with aromatic nitro groups.

Quantitative Data

Table 1: Comparison of Nitro Group Reduction Methods for a Structurally Similar Compound (2,5-difluoro-4-nitrophenylacetic acid)

MethodReagents and ConditionsYield (%)Reference
Catalytic Hydrogenation5% Pd/C, Ethanol, H₂ (room temp., atmospheric pressure), 6 hNot specified, used directly in next step
Metal in AcidIron powder, Acetic acid, Water, Reflux, 12 h93.7

Experimental Protocols

Protocol 1: Esterification of this compound (Representative Protocol)

This protocol is a general method for esterification using an acid catalyst, which may require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20 eq of methanol or ethanol) and a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Water will be collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Protocol 2: Amide Coupling of this compound (Representative Protocol)

This protocol uses HATU, a highly effective coupling reagent suitable for challenging substrates.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reduction of the Nitro Group in a Substituted Nitrophenylacetic Acid

This protocol is adapted from the reduction of 2,5-difluoro-4-nitrophenylacetic acid.

  • Reaction Setup: In a round-bottom flask, suspend 2,5-difluoro-4-nitrophenylacetic acid (1.0 eq) in a mixture of acetic acid and water.

  • Reagent Addition: Add iron powder (approx. 4 eq) portion-wise to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: After cooling, filter off the iron salts and wash the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization. For the target molecule, this would yield 4-amino-3-fluorophenylacetic acid.

Visualizations

experimental_workflow_esterification start Start: this compound reagents Add Alcohol (excess) + Toluene + Acid Catalyst (e.g., H₂SO₄) start->reagents reflux Heat to Reflux (with Dean-Stark trap) reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Cool & Quench (NaHCO₃) Extract with Organic Solvent monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify end Product: Ester purify->end

Workflow for Esterification

experimental_workflow_amidation start Start: this compound activation Add HATU + DIPEA in DMF (Pre-activation) start->activation amine_add Add Amine activation->amine_add reaction Stir at Room Temperature amine_add->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Pour into Water Extract with Organic Solvent Wash (Acid, Base, Brine) monitor->workup Reaction Complete purify Dry, Concentrate & Purify workup->purify end Product: Amide purify->end troubleshooting_nitro_reduction start Nitro Group Reduction Fails incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? start->side_products No increase_reagent Increase reducing agent/catalyst amount Increase reaction time incomplete->increase_reagent Yes check_catalyst Check catalyst activity incomplete->check_catalyst No defluorination Defluorination? side_products->defluorination Yes other_reduction Other groups reduced? side_products->other_reduction No milder_conditions Use milder conditions Switch from Pd/C to Raney Ni defluorination->milder_conditions Yes chemoselective_reagent Use more chemoselective reagent (e.g., Fe/AcOH, SnCl₂/HCl) other_reduction->chemoselective_reagent Yes

Technical Support Center: Purity Assessment of 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of 4-Fluoro-3-nitrophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on purity analysis and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for determining the purity of this compound?

The primary methods for accurately assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. HPLC is often the preferred method due to its high resolution and sensitivity for non-volatile compounds.

Q2: What are the expected potential impurities in a sample of this compound?

Potential impurities can originate from the synthesis process and may include unreacted starting materials, isomers (e.g., 2-fluoro-5-nitrophenylacetic acid), and byproducts from side reactions. Degradation products can also form during storage.[1]

Q3: Why is derivatization often necessary for the GC-MS analysis of this compound?

Direct GC analysis of polar, non-volatile compounds like this compound can lead to poor peak shape and low sensitivity.[2] Derivatization, for instance with a silylating agent like MTBSTFA, converts the carboxylic acid to a more volatile and thermally stable ester, improving its chromatographic behavior.[2]

Q4: Can I use UV detection for the HPLC analysis of this compound?

Yes, this compound contains a chromophore (the nitrophenyl group) that allows for sensitive detection using a UV detector.

Q5: What is a suitable purity range for commercially available this compound?

Commercially available this compound typically has a purity of 95% to 98%.[3][4]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column overload; Interfering peak.- Adjust mobile phase pH to suppress ionization of the carboxylic acid. - Reduce sample concentration or injection volume. - Use a longer column or modify the mobile phase composition for better separation.
Fluctuating Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Pump issues (air bubbles, leaks).- Ensure mobile phase is well-mixed and degassed.[5] - Use a column oven for stable temperature control.[5] - Purge the pump to remove air bubbles and check for leaks in the system.[5]
High Backpressure Blockage in the system (e.g., guard column, column frit); Precipitated buffer in the mobile phase.- Systematically remove components (guard column, then analytical column) to identify the source of the blockage. - Back-flush the column if permitted by the manufacturer. - Ensure buffer components are fully dissolved in the mobile phase.
Ghost Peaks Contaminated mobile phase or injector; Sample carryover.- Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to check for system contamination. - Implement a robust needle wash protocol in the autosampler method.
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (for derivatized analyte) Incomplete derivatization; Active sites in the GC system.- Optimize derivatization reaction conditions (temperature, time, reagent concentration). - Use a deactivated inlet liner and column. - Condition the column according to the manufacturer's instructions.
Low Signal Intensity Inefficient derivatization; Adsorption of the analyte in the inlet or column.- Confirm complete derivatization. - Use a deactivated liner and column. - Check for leaks in the GC-MS system.
Baseline Noise/Drift Column bleed; Contaminated carrier gas or injector.- Condition the column at a high temperature. - Use high-purity carrier gas with appropriate traps. - Clean the injector port and replace the septum.
Mass Spectrum Anomalies In-source fragmentation or reactions.- For nitroaromatic compounds, be aware of potential in-source hydrogenation if using hydrogen as a carrier gas, which can alter the mass spectrum.[6] - Optimize the ion source temperature and electron energy.

Quantitative Data Summary

Analytical Method Parameter Typical Value/Range
HPLC-UV Purity95-99.5%
Limit of Detection (LOD)~0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)~0.03 - 0.3 µg/mL
GC-MS (derivatized) Purity95-99.5%
m/z of parent ion (derivatized)Dependent on derivatizing agent
Common fragment ionsDependent on derivatizing agent and analyte structure
qNMR Purity>98%
Internal StandardMaleic Anhydride, 1,4-Dinitrobenzene
Acid-Base Titration Purity98-101%
Titrant0.1 M NaOH

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution.

  • Sample Preparation:

    • Prepare the sample solution in the same diluent as the standard solution at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks are present.

    • Inject the standard solution to determine the retention time and response.

    • Inject the sample solution.

    • Calculate the purity by the area percent method, or by using a calibration curve for more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method is suitable for identifying and quantifying volatile impurities and the main component after derivatization.

Instrumentation:

  • GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 500 µL of dichloromethane and 100 µL of MTBSTFA with 1% TBDMCS.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 50-500

  • Analysis:

    • Inject the derivatized sample.

    • Identify the main component and impurities based on their retention times and mass spectra.

    • Purity can be estimated by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Acid-Base Titration

This classical method provides a cost-effective way to determine the overall acidic content.

Instrumentation:

  • Burette (50 mL)

  • pH meter or indicator (e.g., phenolphthalein)

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or other suitable solvent if the sample is not water-soluble)

  • Phenolphthalein indicator solution

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of this compound.

    • Dissolve in a suitable solvent (e.g., 50 mL of neutralized ethanol).

  • Titration:

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

    • Record the volume of NaOH used.

  • Calculation:

    • Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100 Where: V_NaOH = volume of NaOH used (mL), M_NaOH = molarity of NaOH, MW_analyte = molecular weight of the analyte, m_sample = mass of the sample (g).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting weigh Accurately Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis gcms GC-MS (with Derivatization) qnmr qNMR Analysis titration Titration process Process Chromatogram/Spectrum hplc->process gcms->process calculate Calculate Purity qnmr->calculate titration->calculate process->calculate report Generate Report calculate->report

Caption: General experimental workflow for purity assessment.

hplc_troubleshooting cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_pressure Pressure Issues start Chromatographic Issue Identified rt_shift Shifting RT? start->rt_shift peak_tail Peak Tailing? start->peak_tail high_p High Pressure? start->high_p rt_drift Drifting RT? rt_shift->rt_drift Yes check_mp Check Mobile Phase Composition & pH rt_drift->check_mp Yes check_temp Check Column Temperature rt_drift->check_temp Yes check_pump Check Pump (Leaks, Bubbles) rt_drift->check_pump Yes peak_front Peak Fronting? peak_tail->peak_front No adjust_ph Adjust Mobile Phase pH peak_tail->adjust_ph Yes reduce_conc Reduce Sample Concentration peak_tail->reduce_conc Yes check_solvent Check Sample Solvent Strength peak_front->check_solvent Yes low_p Low Pressure? high_p->low_p No check_blockage Check for Blockages (Frit, Guard Column) high_p->check_blockage Yes check_leak Check for Leaks low_p->check_leak Yes

Caption: Logical troubleshooting workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 4-Fluoro-3-nitrophenylacetic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-nitrophenylacetic acid with key analogues: Phenylacetic acid, 4-Fluorophenylacetic acid, and 3-Nitrophenylacetic acid. This analysis is intended for researchers, scientists, and professionals in drug development to understand the influence of aromatic substituents on proton chemical shifts.

1H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)MultiplicityCoupling Constants (J, Hz)Methylene Protons (-CH2-) (ppm)Multiplicity
This compound (Predicted) H-2: ~8.1 (d), H-5: ~7.4 (t), H-6: ~7.9 (dd)d, t, ddJ(H5,H6) ≈ 8.5, J(H2,H6) ≈ 2.0, J(H5,F) ≈ 9.0~3.8s
Phenylacetic acid[1]7.24-7.36m3.64s
4-Fluorophenylacetic acid~7.2 (m), ~7.0 (m)m~3.6s
3-Nitrophenylacetic acid~8.1 (s), ~8.0 (d), ~7.6 (d), ~7.5 (t)s, d, d, t~3.8s

Substituent Effects on Aromatic Proton Chemical Shifts

The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents (fluoro and nitro groups). The diagram below illustrates the expected logical shifts in the ¹H NMR spectrum due to these substitutions.

G Substituent Effects on Aromatic ¹H NMR Chemical Shifts A Phenylacetic Acid (Reference) ~7.3 ppm B 4-Fluorophenylacetic Acid Upfield shift due to F (+M > -I) A->B -F (para) C 3-Nitrophenylacetic Acid Downfield shift due to NO2 (-I, -M) A->C -NO2 (meta) D This compound Complex shifts from competing effects B->D + NO2 (meta to CH2, ortho to F) C->D + F (para to CH2, meta to NO2)

Caption: Influence of Fluoro and Nitro Groups on Aromatic Proton Resonances.

Experimental Protocols

General 1H NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (e.g., this compound) is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added if quantitative analysis or precise chemical shift referencing is required.

  • The sample is thoroughly mixed by gentle vortexing or inversion until fully dissolved.

Data Acquisition:

  • The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is used for ¹H NMR acquisition.

  • Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

  • The relaxation delay between scans is set to 1-2 seconds.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking is done to identify the chemical shifts (δ) in parts per million (ppm).

  • Coupling constants (J) are measured in Hertz (Hz) from the splitting patterns of the signals.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-3-nitrophenylacetic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of 4-Fluoro-3-nitrophenylacetic acid and its structural analogs. Understanding the ionization and fragmentation patterns of these compounds is crucial for their accurate identification and quantification in complex matrices, a common requirement in drug development and metabolic studies. This document presents detailed experimental protocols, comparative data, and visual representations of fragmentation pathways and analytical workflows to aid researchers in their analytical method development.

Performance Comparison: Key Mass Spectometric Data

The following table summarizes the key mass-to-charge ratios (m/z) observed for this compound and its alternatives under mass spectrometry. These values are essential for developing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for targeted quantification. Data for this compound is predicted based on the fragmentation of similar structures, while data for the alternatives is derived from publicly available spectral databases.

CompoundMolecular Weight ( g/mol )Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound 199.14ESI (-)198.02Predicted: 154 (loss of CO₂), 138 (loss of NO₂), 108
4-Hydroxy-3-nitrophenylacetic acid 197.14EI-197 (M⁺), 152 (loss of COOH), 106[1]
(4-Nitrophenyl)acetic acid 181.15EI-181 (M⁺), 136 (loss of NO₂), 91[2]
3-Nitrophenylacetic acid 181.15EI-181 (M⁺), 135 (loss of NO₂), 91

Experimental Protocols

Accurate and reproducible mass spectrometric analysis requires carefully optimized experimental conditions. Below are detailed protocols for the analysis of this compound and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Sample Preparation: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences. A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Full scan (m/z 50-300) for initial identification and product ion scan for fragmentation analysis. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Visualizing Fragmentation and Workflows

Visual diagrams are essential for understanding the complex processes in mass spectrometry. The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and the general experimental workflow.

cluster_workflow Experimental Workflow for LC-MS Analysis A Sample Preparation (Standard/Matrix) B LC Separation (C18 Column) A->B C ESI Ionization (Negative Mode) B->C D Mass Analysis (Full Scan/SIM/MRM) C->D E Data Processing (Quantification & Identification) D->E

Caption: Experimental workflow for LC-MS analysis.

cluster_fragmentation Predicted ESI(-) Fragmentation of this compound mol This compound m/z 199.14 ion [M-H]⁻ m/z 198.02 mol->ion Deprotonation frag1 Loss of CO₂ m/z 154 ion->frag1 - CO₂ frag2 Loss of NO₂ m/z 153 ion->frag2 - NO₂ frag3 Further Fragmentation m/z 108 frag1->frag3

Caption: Predicted fragmentation of this compound.

References

The Subtle Dance of Electrons: A Comparative Guide to the Reactivity of 4-Fluoro-3-nitrophenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of a substituted phenylacetic acid is primarily dictated by the electronic properties of the substituents on the phenyl ring. These effects influence the acidity of the carboxylic acid, the susceptibility of the aromatic ring to electrophilic and nucleophilic attack, and the reactivity of the benzylic protons. The interplay between the electron-withdrawing nature of the nitro group and the dual inductive and resonance effects of the fluorine atom creates a fascinating landscape of chemical reactivity among the isomers.

Understanding the Key Players: Electronic Effects of Substituents

The reactivity of the fluoronitrophenylacetic acid isomers is governed by the intricate balance of the following electronic effects:

  • Nitro Group (-NO₂): A potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a potential leaving group.

  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine makes the carbon to which it is attached highly electrophilic and stabilizes the intermediate Meisenheimer complex, making fluoride an excellent leaving group in these reactions.[1]

  • Carboxymethyl Group (-CH₂COOH): This group is weakly electron-withdrawing. The acidity of the carboxylic acid proton is a key reactive feature and is sensitive to the electronic effects of the other ring substituents.

Comparative Reactivity Analysis

The relative positions of the fluoro and nitro groups on the phenylacetic acid backbone significantly alter the molecule's reactivity profile. Below, we explore the expected trends in acidity, susceptibility to nucleophilic aromatic substitution, and electrophilic aromatic substitution.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid proton is enhanced by electron-withdrawing groups on the aromatic ring, which stabilize the resulting carboxylate anion. The magnitude of this effect is dependent on the position of the substituents relative to the acetic acid side chain.

Expected Trend in Acidity (pKa):

A lower pKa value indicates a stronger acid. The presence of both a nitro and a fluoro group will increase the acidity compared to phenylacetic acid. The isomers with these electron-withdrawing groups closer to the carboxyl group or in positions that can effectively delocalize the negative charge of the carboxylate will be more acidic.

IsomerPredicted Relative AcidityRationale
2-Fluoro-3-nitrophenylacetic acidHighBoth electron-withdrawing groups are in the ortho and meta positions relative to the acetic acid group, providing strong inductive stabilization of the carboxylate anion.
2-Fluoro-4-nitrophenylacetic acidVery HighThe nitro group is para to the acetic acid, allowing for resonance stabilization of the carboxylate. The ortho-fluoro group provides strong inductive withdrawal. This combination is expected to lead to the highest acidity among the isomers.
2-Fluoro-5-nitrophenylacetic acidHighThe nitro group is meta to the acetic acid, and the fluoro is ortho. Both contribute to inductive withdrawal.
3-Fluoro-2-nitrophenylacetic acidHighThe ortho-nitro group provides strong inductive and resonance effects. The meta-fluoro group contributes inductively.
3-Fluoro-4-nitrophenylacetic acidModerate-HighThe nitro group is para, and the fluoro group is meta to the side chain. The para-nitro group can participate in resonance stabilization.
4-Fluoro-3-nitrophenylacetic acid Moderate-High The target compound. The fluoro group is para and the nitro group is meta to the acetic acid. The para-fluoro can exert its +M effect, which would slightly counteract the acidity enhancement, but its -I effect will still dominate.
4-Fluoro-2-nitrophenylacetic acidHighThe ortho-nitro group provides strong electron withdrawal. The para-fluoro group's -I effect will enhance acidity.
5-Fluoro-2-nitrophenylacetic acidHighSimilar to the 3-fluoro-2-nitro isomer, with the fluoro group further away, leading to a slightly weaker inductive effect.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for these compounds, particularly for the displacement of the fluorine atom. The rate of SNAr is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine).[2]

Expected Trend in SNAr Reactivity (Displacement of Fluoride):

IsomerPredicted Relative SNAr RateRationale
2-Fluoro-3-nitrophenylacetic acidLowThe nitro group is meta to the fluorine, offering poor stabilization of the Meisenheimer intermediate.
2-Fluoro-4-nitrophenylacetic acidHighThe nitro group is para to the fluorine, providing excellent resonance stabilization of the negative charge in the Meisenheimer complex.
2-Fluoro-5-nitrophenylacetic acidModerateThe nitro group is meta to the fluorine.
3-Fluoro-2-nitrophenylacetic acidModerateThe nitro group is ortho to the fluorine, providing good stabilization.
3-Fluoro-4-nitrophenylacetic acidHighThe nitro group is para to the fluorine, leading to significant activation.
This compound Low The target compound. The nitro group is meta to the fluorine, resulting in poor activation for SNAr at the fluorine position.
4-Fluoro-2-nitrophenylacetic acidHighThe nitro group is ortho to the fluorine, strongly activating the ring for nucleophilic attack.
5-Fluoro-2-nitrophenylacetic acidLowThe nitro group is meta to the fluorine.
Electrophilic Aromatic Substitution (EAS)

Both the nitro and fluoro groups are deactivating towards electrophilic aromatic substitution. Therefore, these reactions will be significantly slower than for benzene or phenylacetic acid and will require harsh conditions. The directing effects of the substituents will determine the position of any incoming electrophile. The -NO₂ group is a meta-director, while the -F atom is an ortho, para-director. In cases of conflicting directing effects, the outcome can be a mixture of products, and the relative activating/deactivating strengths of the groups play a role.

For This compound , the existing substituents occupy positions 1, 3, and 4. The remaining open positions are 2, 5, and 6.

  • The -F at C4 directs ortho to C3 (occupied) and C5.

  • The -NO₂ at C3 directs meta to C5 and C1 (occupied).

  • The -CH₂COOH at C1 directs ortho to C2 and C6, and para to C4 (occupied).

Thus, electrophilic attack is most likely to occur at the C5 position, which is favored by both the fluoro and nitro groups. Attack at C2 or C6 is directed by the carboxymethyl group but is ortho to a deactivating nitro group, which is generally disfavored.

Experimental Protocols for Reactivity Comparison

To obtain quantitative data for a direct comparison of these isomers, the following experimental protocols could be employed.

Determination of pKa Values

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare 0.01 M solutions of each fluoronitrophenylacetic acid isomer in a suitable solvent system (e.g., 50:50 ethanol/water).

  • Titration: Titrate a known volume of each acid solution with a standardized 0.01 M solution of a strong base (e.g., NaOH) at a constant temperature (25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the base using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_acid Prepare 0.01 M Acid Isomer Solution titrate Titrate Acid with NaOH at 25°C prep_acid->titrate prep_base Prepare & Standardize 0.01 M NaOH prep_base->titrate record_pH Record pH after each addition titrate->record_pH plot_data Plot pH vs. Volume of NaOH record_pH->plot_data det_pKa Determine pKa at half-equivalence point plot_data->det_pKa

Workflow for pKa determination by potentiometric titration.
Kinetic Studies of Nucleophilic Aromatic Substitution

Methodology: UV-Vis Spectrophotometry

This method is suitable for following the rate of reaction if the product has a different UV-Vis absorption spectrum from the reactants.

  • Reaction Setup: In a thermostated cuvette holder of a UV-Vis spectrophotometer, mix a solution of the fluoronitrophenylacetic acid isomer with a large excess of a nucleophile (e.g., piperidine or sodium methoxide) in a suitable solvent (e.g., DMSO or methanol). This ensures pseudo-first-order kinetics.

  • Data Collection: Monitor the change in absorbance at a wavelength where the product absorbs maximally and the starting material absorbs minimally over time.

  • Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile.

SNAr_Kinetics cluster_reaction Reaction Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis mix Mix Isomer and Excess Nucleophile in Cuvette thermostat Maintain Constant Temperature mix->thermostat monitor_abs Monitor Absorbance Change Over Time thermostat->monitor_abs fit_data Fit Data to First-Order Rate Equation monitor_abs->fit_data calc_k Calculate Pseudo-First-Order Rate Constant (k_obs) fit_data->calc_k calc_k2 Calculate Second-Order Rate Constant calc_k->calc_k2

Experimental workflow for SNAr kinetic studies.

Conclusion

The reactivity of this compound and its isomers is a compelling illustration of how the strategic placement of substituents can fine-tune the chemical properties of a molecule. While this guide provides a predictive framework based on established electronic principles, the generation of empirical data through the outlined experimental protocols is essential for a definitive comparative analysis. Such data would be invaluable for chemists engaged in the synthesis of novel pharmaceuticals and other functional materials, allowing for more precise control over reaction outcomes and the rational design of molecules with desired properties.

References

A Comparative Guide to the Biological Activity of 4-Fluoro-3-nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 4-fluoro-3-nitrophenylacetic acid and its close structural analogs. Due to a scarcity of publicly available data on the specific this compound scaffold, this guide focuses on the biological activities of the closely related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. This comparison offers valuable insights into the potential therapeutic applications of this class of compounds, particularly in the areas of antitubercular and antimicrobial activities.

Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A study on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has demonstrated their potential as antitubercular agents. The in vitro activity of these compounds was evaluated against Mycobacterium tuberculosis H37Rv, revealing promising minimum inhibitory concentration (MIC) values.

Quantitative Data Summary

The antitubercular activity of various 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives is summarized in the table below. The data highlights the impact of different substituents on the N-phenyl ring on the inhibitory activity.

Compound IDN-Phenyl SubstituentMIC (µg/mL) against M. tuberculosis H37Rv
3a 2-chloro16
3b 2,4-dichloro32
3c 3-chloro16
3d 4-chloro16
3e 2-fluoro16
3f 4-fluoro16
3g 2-bromo32
3h 3-bromo32
3i 4-bromo32
3j 2-nitro4
3k 3-nitro8
3l 4-nitro8
3m 2-methyl16
3n 3-methyl16
3o 4-methyl16
3p Unsubstituted32
Rifampicin (Standard)0.25

Data sourced from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents.[1][2]

Key Observations:

  • The presence of a nitro group on the N-phenyl ring, particularly at the 2-position (compound 3j ), resulted in the most potent antitubercular activity with an MIC of 4 µg/mL.[1]

  • Halogen substitution on the N-phenyl ring also conferred good activity, with MIC values of 16 µg/mL for several chloro and fluoro derivatives.[1]

  • The unsubstituted N-phenylacetamide derivative (3p ) and some bromo-substituted derivatives showed the lowest activity among the tested compounds.[1]

Potential Antimicrobial Activity of Hydrazone Derivatives

While specific data on this compound hydrazones is limited, the broader class of hydrazones derived from fluoro- and nitro-substituted aromatic compounds has shown significant antimicrobial potential.[3][4] Hydrazones are a class of organic compounds with the structure R1R2C=NNH2 and are known to exhibit a wide range of biological activities.

The general synthetic route to such hydrazone derivatives and their subsequent antimicrobial screening is a common strategy in drug discovery.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of related compounds are provided below.

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[5][6]

Materials:

  • 96-well microtiter plates

  • Sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard)

  • Antimicrobial agent stock solution

  • Sterile diluent (e.g., saline or broth)

Procedure:

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial agent stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[5]

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth from a fresh culture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Inoculation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[6]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • 96-well plates with cultured cells

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • Serum-free cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the culture medium from the wells.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7][8]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[7][8]

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and then measure the absorbance at 590 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

G General Synthetic Pathway A 3-Fluoro-4-nitrophenol C Intermediate Ester A->C K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C E Final Product (2-(3-fluoro-4-nitrophenoxy)- N-phenylacetamide derivative) C->E Reflux D Substituted Aniline D->E

Caption: Synthetic scheme for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Experimental Workflow for MIC Determination

G Broth Microdilution Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MTT Assay

G MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for defined period B->C D Add MTT reagent and incubate C->D E Add solubilization solution D->E F Measure absorbance at 590 nm E->F

Caption: Workflow for assessing cell viability using the MTT assay.

References

Spectroscopic Data Comparison: 4-Fluoro-3-nitrophenylacetic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Profile of 4-Fluoro-3-nitrophenylacetic Acid

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for key structural analogs of this compound. This data serves as a reference for predicting the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃Due to the electron-withdrawing effects of the nitro and fluoro groups, the aromatic protons are expected to be downfield. The methylene protons adjacent to the carboxylic acid would likely appear as a singlet.
3-Nitrophenylacetic acid [1]CDCl₃11.22-10.70 (br s, 1H, COOH), 8.20-8.11 (m, 2H, Ar-H), 7.61 (t, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 3.78 (s, 2H, CH₂)
(4-Nitrophenyl)acetic acid [2]-Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid [3]-Data available in spectral databases.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃The carbon attached to the fluorine atom is expected to show a large C-F coupling constant. The carbons of the aromatic ring will be influenced by the substituents, and the carbonyl carbon of the carboxylic acid will appear significantly downfield.
3-Nitrophenylacetic acid [4]-Data available in spectral databases.
(4-Nitrophenyl)acetic acid Sodium Salt [5]-Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid [3]-Data available in spectral databases.

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound (Predicted) KBr PelletExpected to show characteristic peaks for O-H stretching of the carboxylic acid (broad), C=O stretching, C-F stretching, and asymmetric and symmetric stretching of the NO₂ group.
3-Nitrophenylacetic acid [6][7]KBr WaferData available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid [3][8][9]KBrData available in spectral databases.

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M-H]⁻ (m/z)
This compound ESI-MSExpected [M-H]⁻ at m/z 198.02
3-Nitrophenylacetic acid [6][10]EI181 (M⁺)
(4-Nitrophenyl)acetic acid [2]GC-MSData available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid [3][9]EIData available in spectral databases.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of small organic molecules like this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to identify the chemical shifts of all unique carbon atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Data Acquisition: For ESI, the analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. For EI, the molecular ion [M]⁺ and characteristic fragment ions are observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 4-Fluoro-3-nitrophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their efficiency, reagent availability, and reaction conditions, with supporting experimental data from analogous transformations.

Introduction

This compound is a valuable building block in medicinal chemistry. The validation of its synthetic pathway is crucial for ensuring consistent quality and yield in drug development and manufacturing. This guide outlines two plausible synthetic strategies, starting from commercially available precursors, and presents a comparison of their key performance indicators.

Synthetic Route 1: Nitration followed by Side-Chain Elongation

This route commences with the nitration of 4-fluorotoluene, followed by conversion of the methyl group to an acetic acid moiety.

Experimental Workflow for Route 1

Synthetic Route 1 4-Fluorotoluene 4-Fluorotoluene 4-Fluoro-3-nitrotoluene 4-Fluoro-3-nitrotoluene 4-Fluorotoluene->4-Fluoro-3-nitrotoluene Nitration (HNO3, H2SO4) 4-Fluoro-3-nitrobenzyl bromide 4-Fluoro-3-nitrobenzyl bromide 4-Fluoro-3-nitrotoluene->4-Fluoro-3-nitrobenzyl bromide Bromination (NBS, radical initiator) 4-Fluoro-3-nitrobenzyl cyanide 4-Fluoro-3-nitrobenzyl cyanide 4-Fluoro-3-nitrobenzyl bromide->4-Fluoro-3-nitrobenzyl cyanide Cyanation (NaCN) This compound This compound 4-Fluoro-3-nitrobenzyl cyanide->this compound Hydrolysis (H2SO4, H2O)

Caption: Workflow for the synthesis of this compound starting from 4-fluorotoluene.

Key Experimental Protocols for Route 1

Step 1: Nitration of 4-Fluorotoluene

  • Procedure: 4-Fluorotoluene is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C). The reaction is stirred until completion and then quenched with ice water to precipitate the product, 4-fluoro-3-nitrotoluene.

  • Analogous Reaction Data: The nitration of toluene under similar conditions typically yields a mixture of ortho and para isomers with a total yield of around 96%.[1] The directing effect of the fluorine atom in 4-fluorotoluene is expected to favor the formation of the 3-nitro isomer.

Step 2: Bromination of 4-Fluoro-3-nitrotoluene

  • Procedure: 4-Fluoro-3-nitrotoluene is refluxed with N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride. The reaction mixture is then cooled, and the succinimide byproduct is filtered off. The solvent is evaporated to yield crude 4-fluoro-3-nitrobenzyl bromide.

Step 3: Cyanation of 4-Fluoro-3-nitrobenzyl bromide

  • Procedure: The crude 4-fluoro-3-nitrobenzyl bromide is dissolved in a polar aprotic solvent (e.g., acetone) and treated with sodium cyanide. The reaction mixture is heated to reflux to facilitate the nucleophilic substitution.[2] The resulting 4-fluoro-3-nitrobenzyl cyanide is isolated after an aqueous workup.

  • Analogous Reaction Data: The conversion of benzyl halides to benzyl cyanides using sodium cyanide in acetone is a well-established reaction with typically high yields.

Step 4: Hydrolysis of 4-Fluoro-3-nitrobenzyl cyanide

  • Procedure: 4-Fluoro-3-nitrobenzyl cyanide is hydrolyzed by heating with a mixture of concentrated sulfuric acid and water. The reaction mixture is refluxed for several hours, then cooled and poured into ice water to precipitate the this compound.[3][4][5]

  • Analogous Reaction Data: The hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid using sulfuric acid proceeds with a yield of 92-95%.[4]

Synthetic Route 2: Willgerodt-Kindler Reaction Approach

This alternative route utilizes the Willgerodt-Kindler reaction to directly convert a substituted acetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Experimental Workflow for Route 2

Synthetic Route 2 4-Fluoroacetophenone 4-Fluoroacetophenone 4-Fluoro-3-nitroacetophenone 4-Fluoro-3-nitroacetophenone 4-Fluoroacetophenone->4-Fluoro-3-nitroacetophenone Nitration (HNO3, H2SO4) 4-Fluoro-3-nitrophenylthioacetamide 4-Fluoro-3-nitrophenylthioacetamide 4-Fluoro-3-nitroacetophenone->4-Fluoro-3-nitrophenylthioacetamide Willgerodt-Kindler Reaction (Sulfur, Morpholine) This compound This compound 4-Fluoro-3-nitrophenylthioacetamide->this compound Hydrolysis (Acid or Base)

Caption: Workflow for the synthesis of this compound starting from 4-fluoroacetophenone.

Key Experimental Protocols for Route 2

Step 1: Nitration of 4-Fluoroacetophenone

  • Procedure: Similar to the nitration in Route 1, 4-fluoroacetophenone is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 4-fluoro-3-nitroacetophenone. This compound is commercially available.[6]

Step 2: Willgerodt-Kindler Reaction of 4-Fluoro-3-nitroacetophenone

  • Procedure: 4-Fluoro-3-nitroacetophenone is heated with elemental sulfur and a secondary amine, typically morpholine.[7][8][9] This reaction converts the acetyl group into a thioamide at the terminal position. The product, 4-fluoro-3-nitrophenylthioacetamide, is then isolated.

  • Reaction Principle: The Willgerodt-Kindler reaction involves the migration of the carbonyl group to the end of the alkyl chain and its conversion to a thioamide.[7][9][10]

Step 3: Hydrolysis of 4-Fluoro-3-nitrophenylthioacetamide

  • Procedure: The thioamide is hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.

Performance Comparison

ParameterRoute 1: Nitration and Side-Chain ElongationRoute 2: Willgerodt-Kindler Reaction
Starting Material 4-Fluorotoluene4-Fluoroacetophenone
Number of Steps 43
Key Reactions Nitration, Bromination, Cyanation, HydrolysisNitration, Willgerodt-Kindler, Hydrolysis
Potential Hazards Use of toxic sodium cyanide.Use of sulfur and morpholine at high temperatures.
Estimated Overall Yield Moderate to High (based on analogous reactions)Moderate (Willgerodt-Kindler yields can be variable)
Scalability Each step is generally scalable.The Willgerodt-Kindler reaction can be challenging to scale up.
Purification Multiple intermediate purifications may be required.Fewer intermediates may simplify purification.

Conclusion

Both synthetic routes present viable pathways for the synthesis of this compound.

  • Route 1 is a more traditional and potentially higher-yielding approach, with each step being a well-established transformation. However, it involves more steps and the use of highly toxic cyanide reagents.

  • Route 2 is a more convergent approach with fewer steps. The Willgerodt-Kindler reaction is a powerful tool for this transformation, but its yields can be sensitive to the substrate and reaction conditions, and scalability may be a concern.

The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, available equipment, safety protocols, and desired purity of the final product. Further optimization and validation of either route would be necessary for large-scale production.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Nitrophenylacetic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. This guide provides an objective comparison of fluorinated and non-fluorinated nitrophenylacetic acids, supported by available experimental and predicted data. Understanding the impact of fluorination on this class of compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

I. Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms to the phenyl ring of nitrophenylacetic acid significantly influences its acidity (pKa) and lipophilicity (logP), key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The primary influence of fluorine on acidity is its strong electron-withdrawing inductive effect. By pulling electron density away from the carboxylic acid group, the fluorine atom stabilizes the resulting carboxylate anion, leading to a stronger acid and a lower pKa value.[1] The magnitude of this effect is dependent on the number and position of the fluorine substituents relative to the carboxylic acid moiety.[1]

The effect of fluorination on lipophilicity is more complex. While aromatic fluorination generally increases lipophilicity, the overall impact depends on the specific substitution pattern.

Table 1: Comparison of Physicochemical Properties

Compound NameStructurepKalogPData Type
4-Nitrophenylacetic acidO₂N−C₆H₄−CH₂COOH3.85[2][3]1.4[2]Experimental
(2-Fluoro-4-nitrophenyl)acetic acidO₂N−(2-F)C₆H₃−CH₂COOHNot Found1.361Calculated[4]
2-(2,6-Difluoro-4-nitrophenyl)acetic acidO₂N−(2,6-F₂)C₆H₂−CH₂COOHNot FoundNot Found-
2-(2,6-Difluoro-3-nitrophenyl)acetic acid(3-O₂N)−(2,6-F₂)C₆H₂−CH₂COOHNot Found1.5001Calculated[5]
2-Fluoro-4-hydroxy-5-nitrophenylacetic acid(5-O₂N)(4-OH)-(2-F)C₆H₂−CH₂COOH3.97 (Predicted)[6]Not FoundPredicted[6]

Note: The lack of consistent experimental data for a homologous series of fluorinated nitrophenylacetic acids necessitates the use of predicted and calculated values for comparison. These values provide a theoretical estimation and may differ from experimental results.

II. Biological Activity: Carbonic Anhydrase Inhibition

While specific comparative biological data for this class of compounds is limited in publicly available literature, we can explore their potential as enzyme inhibitors, a common application for such scaffolds. Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[7] Various substituted aromatic and heterocyclic compounds are known to inhibit CAs.[7]

The introduction of fluorine can enhance binding affinity to the enzyme's active site through favorable interactions and can also improve metabolic stability, leading to a more durable therapeutic effect.

A hypothetical comparison of the inhibitory activity of fluorinated and non-fluorinated nitrophenylacetic acids against a specific carbonic anhydrase isoform (e.g., CA II) could be presented as follows:

Table 2: Hypothetical Comparative Biological Activity (Carbonic Anhydrase II Inhibition)

CompoundIC₅₀ (µM)
4-Nitrophenylacetic acid>100
2-Fluoro-4-nitrophenylacetic acid50
2,6-Difluoro-4-nitrophenylacetic acid15

Note: This data is hypothetical and serves to illustrate the potential impact of fluorination on biological activity. Actual inhibitory concentrations would need to be determined experimentally.

III. Experimental Protocols

A. Determination of Acid Dissociation Constant (pKa) by ¹⁹F NMR Titration

This method is particularly suited for fluorinated compounds and offers high precision.[3]

  • Sample Preparation: Prepare a solution of the fluorinated nitrophenylacetic acid of known concentration in a suitable solvent system (e.g., D₂O/methanol-d₄).

  • Titration: Incrementally add a standardized solution of a strong base (e.g., NaOD) to the sample solution.

  • ¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum after each addition of the base. The chemical shift of the fluorine signal will change as the compound is deprotonated.

  • Data Analysis: Plot the ¹⁹F chemical shift as a function of the solution's pD (the equivalent of pH in D₂O). The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

B. Determination of Lipophilicity (logP) by Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient.

  • System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

C. Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

  • Reagent Preparation:

    • Prepare a solution of purified human carbonic anhydrase II (hCA II) in a suitable buffer (e.g., Tris-SO₄, pH 7.6).

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a water-miscible organic solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated nitrophenylacetic acids) in the same organic solvent.

  • Assay Procedure:

    • In a 96-well plate, add the hCA II solution to each well.

    • Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the NPA substrate to all wells.

    • Monitor the increase in absorbance at 400 nm over time using a plate reader. The hydrolysis of NPA by CA II produces 4-nitrophenolate, which absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IV. Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Comparison synth_non_f Synthesis of Non-Fluorinated Nitrophenylacetic Acid pka pKa Determination (NMR Titration) synth_non_f->pka logp logP Measurement (Shake-Flask) synth_non_f->logp inhibition_assay Carbonic Anhydrase Inhibition Assay synth_non_f->inhibition_assay synth_f Synthesis of Fluorinated Nitrophenylacetic Acids synth_f->pka synth_f->logp synth_f->inhibition_assay sar Structure-Activity Relationship (SAR) Analysis pka->sar logp->sar ic50 IC50 Determination inhibition_assay->ic50 ic50->sar

Caption: Experimental workflow for the comparative study.

signaling_pathway cluster_pathway Carbonic Anhydrase Catalytic Cycle & Inhibition E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_H2O->Inhibited_Complex + Inhibitor E_CO2 E-Zn²⁺-OH⁻-CO₂ E_Zn_OH->E_CO2 +CO₂ E_HCO3 E-Zn²⁺-HCO₃⁻ E_CO2->E_HCO3 Nucleophilic Attack E_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor Nitrophenylacetic Acid (Fluorinated/Non-Fluorinated)

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle.

References

A Comparative Guide to the FT-IR Characterization of 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 4-Fluoro-3-nitrophenylacetic acid. By comparing its expected spectral features with those of related phenylacetic acid derivatives, this document serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a carboxylic acid, a nitro group, a carbon-fluorine bond, and a substituted benzene ring. Based on established correlation tables, the following table summarizes the predicted key absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Broad
C=O stretch1760 - 1690Strong
C-O stretch1320 - 1210Medium
O-H bend1440 - 1395Medium
Nitro GroupAsymmetric N-O stretch1550 - 1475Strong
Symmetric N-O stretch1360 - 1290Strong
Aromatic RingC-H stretch3100 - 3000Medium
C=C stretch1600 - 1450Medium to Weak
Carbon-FluorineC-F stretch1400 - 1000Strong

Comparative FT-IR Data of Phenylacetic Acid Derivatives

To aid in the spectral interpretation, the following table compares the expected FT-IR peak ranges for this compound with the experimentally observed peaks of phenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid.

Functional Group Vibration This compound (Predicted) Phenylacetic Acid 3-Nitrophenylacetic Acid 4-Nitrophenylacetic Acid
O-H Stretch (Carboxylic Acid) 3300 - 2500 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)
C=O Stretch (Carboxylic Acid) 1760 - 1690 cm⁻¹~1700 cm⁻¹~1710 cm⁻¹~1700 cm⁻¹
N-O Asymmetric Stretch 1550 - 1475 cm⁻¹N/A~1530 cm⁻¹~1520 cm⁻¹
N-O Symmetric Stretch 1360 - 1290 cm⁻¹N/A~1350 cm⁻¹~1350 cm⁻¹
C-F Stretch 1400 - 1000 cm⁻¹N/AN/AN/A

Note: The exact peak positions for the comparative compounds are approximate and can vary based on the specific experimental conditions.

Experimental Protocol for FT-IR Analysis of Solid Samples

The following protocol outlines the "Thin Solid Film" method for obtaining an FT-IR spectrum of a solid organic compound like this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Pipette or dropper

  • Beaker or vial

  • Desiccator

Procedure:

  • Sample Preparation:

    • Place a small amount (approximately 10-20 mg) of the solid sample into a clean, dry beaker or vial.

    • Add a few drops of a suitable volatile solvent to dissolve the solid completely.

  • Film Casting:

    • Using a pipette, carefully apply one or two drops of the solution onto the surface of a clean, dry salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. This can be done at room temperature or with gentle warming.

  • Spectral Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate to subtract any atmospheric and instrumental interferences.

    • Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

  • Data Analysis:

    • Process the acquired spectrum to identify the key absorption bands.

    • Compare the observed peak positions with the predicted values and the spectra of related compounds for characterization.

  • Cleaning:

    • Clean the salt plates thoroughly with a suitable solvent and store them in a desiccator to prevent moisture damage.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Solvent cast Cast Film on Salt Plate dissolve->cast evaporate Evaporate Solvent cast->evaporate background Acquire Background Spectrum evaporate->background Place in Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec identify Identify Peak Frequencies sample_spec->identify compare Compare with Reference Spectra identify->compare

FT-IR Experimental Workflow

Structural Relationship and Expected Spectral Differences

The substitution pattern on the phenyl ring significantly influences the FT-IR spectrum. The following diagram illustrates the structural relationships between phenylacetic acid and its derivatives.

logical_relationship PA Phenylacetic Acid - Basic Structure NPA3 3-Nitrophenylacetic Acid - Adds NO2 peaks PA->NPA3 Add NO2 at C3 NPA4 4-Nitrophenylacetic Acid - Adds NO2 peaks PA->NPA4 Add NO2 at C4 FNPA This compound - Adds NO2 and C-F peaks PA->FNPA Add F at C4, NO2 at C3

Therapeutic Potential of 4-Fluoro-3-nitrophenylacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 4-Fluoro-3-nitrophenylacetic acid and its analogs has garnered significant interest in medicinal chemistry due to its potential to be adapted for various therapeutic applications. The presence of the fluoro and nitro groups on the phenyl ring allows for diverse chemical modifications, leading to a range of biological activities. This guide provides a comparative overview of the therapeutic potential of these analogs, supported by available experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound analogs has been explored in several key areas, including antibacterial, antitubercular, and anticancer applications. The following tables summarize the available quantitative data to facilitate a comparison of the performance of various analogs and related derivatives.

Table 1: Antibacterial and Antitubercular Activity

Compound IDAnalog Structure/ClassTarget OrganismActivity (MIC)Reference
A1 N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae-[1]
A2 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaePotent activity[1]
3m 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideM. tuberculosis H37Rv4 µg/mL[2]
- 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesM. tuberculosis H37Rv4 to 64 µg/mL[2]

Table 2: Anticancer Activity (Cytotoxicity)

Compound IDAnalog Structure/ClassCancer Cell LineActivity (IC50)Reference
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamidePC3 (Prostate)52 µM[3]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamidePC3 (Prostate)80 µM[3]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamideMCF-7 (Breast)100 µM[3]
3j Phenylacetamide derivative with para-nitro groupMDA-MB-468 (Breast)0.76 ± 0.09 µM[4]
3d Phenylacetamide derivativeMDA-MB-468 (Breast) & PC-12 (Pheochromocytoma)0.6 ± 0.08 µM[4]
- Acetylated 3-fluoro and 4-fluoro analogs of D-galactosaminePC-3 (Prostate)28 ± 3 µM and 54 ± 5 µM, respectively[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays frequently used in the evaluation of the therapeutic potential of this compound analogs.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[6]

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (stock solution in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (solvent-treated cells) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using appropriate software.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which is relevant for assessing anti-inflammatory potential.[10]

Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by COX enzymes. The amount of PGE₂ is quantified, typically by LC-MS/MS, and the reduction in its production in the presence of a test compound indicates COX inhibition.[10]

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • Tris-HCl buffer (pH 8.0)

  • Arachidonic acid (substrate)

  • Test compound (in DMSO)

  • Known COX inhibitors for control (e.g., celecoxib, indomethacin)[10]

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme in Tris-HCl buffer.

  • Pre-incubation: In a reaction tube, add the enzyme solution. Then, add a small volume of the test compound solution in DMSO and pre-incubate at 37°C for 10 minutes. A negative control with DMSO alone should be included.[10]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to the enzyme-inhibitor mixture.[10]

  • Reaction Termination: After a specific incubation time, terminate the reaction.

  • PGE₂ Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the amount of PGE₂ produced.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value. The selectivity for COX-2 can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[10]

PARP-1 Inhibition Assay

This assay is relevant for anticancer drug development, as PARP-1 is a key enzyme in DNA repair.

Principle: The assay measures the activity of the PARP-1 enzyme, which synthesizes poly(ADP-ribose) (PAR) chains on target proteins. Inhibition of this process is quantified.

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • β-NAD⁺ (substrate)

  • PARP assay buffer

  • Test compound

  • Detection reagents (e.g., for a fluorometric assay)

Procedure (Fluorometric Assay Example):

  • Reaction Setup: In a 96-well plate, set up reactions containing PARP assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to start the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Substrate Addition: Add β-NAD⁺ to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add the developer reagent, which will generate a fluorescent signal in the presence of the product of the PARP-1 reaction.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC determination) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assay (e.g., COX, PARP-1) characterization->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) cytotoxicity->apoptosis_assay animal_model Animal Model of Disease pathway_analysis->animal_model apoptosis_assay->animal_model efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Caption: General experimental workflow for assessing therapeutic potential.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF) death_receptors Death Receptors death_ligands->death_receptors pro_caspase8 Pro-Caspase-8 death_receptors->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family Proteins (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the apoptosis signaling pathway.[11][12][13][14][15]

cox_pathway membrane Membrane Phospholipids pla2 PLA2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes substrate pgh2 Prostaglandin H2 (PGH2) cox_enzymes->pgh2 catalyzes prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes pgh2->prostaglandins converted to inflammation Inflammation Pain Fever prostaglandins->inflammation mediate inhibitor Phenylacetic Acid Analogs (NSAIDs) inhibitor->cox_enzymes inhibit

Caption: Inhibition of the cyclooxygenase pathway by NSAIDs.[16]

References

benchmarking the performance of 4-Fluoro-3-nitrophenylacetic acid in a specific reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. This guide provides an objective comparison of the performance of 4-Fluoro-3-nitrophenylacetic acid in a standard amide coupling reaction, benchmarked against other relevant phenylacetic acid derivatives. The data presented is compiled from established synthetic methodologies to offer a predictive performance overview.

The formation of an amide bond via the coupling of a carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. The choice of coupling reagents and the specific characteristics of the carboxylic acid, such as electronic effects and steric hindrance, can significantly influence reaction efficiency, yield, and purity of the final product. This guide focuses on the utility of this compound as a substrate in a widely used amide coupling reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Performance Comparison in Amide Synthesis

To provide a clear comparison, the following table summarizes the reported yields for the amide coupling of various substituted phenylacetic acids with different aniline derivatives under similar reaction conditions. While a direct experimental yield for the coupling of this compound was not found in the reviewed literature, its performance is expected to be comparable to structurally related compounds.

Carboxylic AcidAmineYield (%)Reference
4-Fluorophenylacetic acid2-Nitroaniline65%[1]
4-Fluorophenylacetic acid3-Nitroaniline57%[1]
This compound Aromatic Amine (Predicted) 55-75% (Predicted based on similar substrates)
Phenylacetic AcidBenzylamine95%(General literature yields)
4-Nitrophenylacetic AcidAniline~60-80%(General literature yields)

Note: The predicted yield for this compound is an estimation based on the performance of structurally similar compounds and may vary depending on the specific amine and precise reaction conditions.

Experimental Protocols

The following is a detailed experimental protocol for the amide coupling of this compound with an aromatic amine using EDC and HOBt. This protocol is adapted from established procedures for similar phenylacetic acids.[1][2]

Reaction: Synthesis of 2-(4-Fluoro-3-nitrophenyl)-N-(aryl)acetamide

Materials:

  • This compound

  • Substituted Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C under an inert atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.0 eq) and the base (e.g., TEA or DIPEA, 2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logical comparison, the following diagrams are provided.

experimental_workflow start Start: Weigh Reactants dissolve Dissolve this compound, EDC, and HOBt in anhydrous solvent at 0°C start->dissolve activate Stir for 30 min for carboxylic acid activation dissolve->activate add_amine Add aniline derivative and base activate->add_amine react Stir at room temperature for 12-24h add_amine->react workup Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO3, Water, Brine react->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End: Characterize final product purify->end

Caption: Experimental workflow for amide synthesis.

comparison_logic cluster_params Performance Metrics target This compound yield Yield (%) target->yield purity Purity (%) target->purity time Reaction Time (h) target->time alt1 4-Fluorophenylacetic acid alt1->yield alt1->purity alt1->time alt2 4-Nitrophenylacetic acid alt2->yield alt2->purity alt2->time alt3 Phenylacetic acid alt3->yield alt3->purity alt3->time

Caption: Comparative analysis of phenylacetic acids.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-nitrophenylacetic Acid: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-3-nitrophenylacetic acid could not be located. The following disposal procedures are based on information for structurally similar compounds and general laboratory safety protocols. This guidance is for informational purposes only and should not replace a formal risk assessment or the directives of your institution's Environmental Health and Safety (EHS) department. Always consult with a qualified professional and your institution's safety officer before handling or disposing of any chemical.

This document provides a procedural, step-by-step guide for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. The information is compiled to ensure safety and compliance with standard laboratory practices.

Pre-Disposal Checklist

Before beginning the disposal process, ensure the following steps have been completed:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS was not found, always attempt to locate one for the exact chemical you are using. If unavailable, consult the SDS for closely related compounds to understand potential hazards.

  • Personal Protective Equipment (PPE): Confirm that you are wearing appropriate PPE, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Waste Container: Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and should be in good condition with a secure lid.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally similar to this compound. This information should be used to infer potential hazards in the absence of a specific SDS.

Compound NameCAS NumberHazard Classifications
3-Nitrophenylacetic acid1877-73-2Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory system)[1]
4-Nitrophenylacetic acid104-03-0Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[1][2]
4-Hydroxy-3-nitrophenylacetic acid10463-20-4Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory system)[3]
4-Fluoro-3-nitrobenzoic acid453-71-4Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory system)[4]

Step-by-Step General Disposal Protocol

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials, such as strong oxidizing agents or strong bases, should be kept separate.[1]

  • For Small Spills:

    • Ensure the area is well-ventilated.

    • For solid material, carefully sweep up the substance to avoid generating dust.[1][3]

    • Place the swept-up material into a suitable, labeled container for disposal.[1][3]

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • For Unused or Waste Product:

    • Carefully transfer the solid chemical from its original container into the designated hazardous waste container.

    • Avoid creating dust.

    • If the chemical is in solution, transfer the liquid to a designated liquid hazardous waste container. Do not pour down the drain.[1][3]

  • Container Management:

    • Once the waste is in the container, securely close the lid.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.[1][3][4] All waste must be handled in accordance with local, state, and federal regulations.[5]

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

start Start: Have this compound for disposal sds Consult SDS for specific disposal instructions start->sds no_sds SDS not available. Proceed with caution based on similar compounds. sds->no_sds No specific SDS ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe Instructions found no_sds->ppe waste_container Select a labeled, compatible hazardous waste container ppe->waste_container transfer Carefully transfer waste to container in a ventilated area waste_container->transfer seal_store Securely seal and store the container in a designated area transfer->seal_store contact_ehs Contact EHS for waste pickup seal_store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: General workflow for the disposal of laboratory chemical waste.

References

Personal protective equipment for handling 4-Fluoro-3-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-3-nitrophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that, based on data from similar nitrophenylacetic acid compounds, should be handled as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5][6]Provides a barrier against splashes and dust, preventing serious eye injury.[7][8] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact which can lead to irritation.[9][10]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[11][12]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[3][10]

2. Safe Handling and Operational Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh Proceed when ready handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate After experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Protocol cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and related compounds.

    • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

    • Put on all required PPE as detailed in Table 1.

    • Prepare your workspace in a certified chemical fume hood to minimize inhalation exposure.[9][10][13]

  • Handling:

    • When weighing the solid compound, perform the task within the fume hood to contain any dust.

    • Handle the substance carefully to avoid generating dust.

    • If making a solution, slowly add the solid to the solvent.

    • Avoid direct contact with the skin, eyes, and clothing.

  • In Case of a Spill:

    • Alert others in the vicinity.

    • For a small spill, use an appropriate spill kit to absorb the material.[12]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For a large spill, evacuate the area and contact your institution's environmental health and safety department.

3. Disposal Plan

Nitrated organic compounds are often toxic and harmful to the environment and should be disposed of as hazardous waste.[14][15]

Table 2: Waste Disposal Protocol

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a clearly labeled, sealed container.Arrange for pickup by a certified hazardous waste disposal service.
Contaminated Labware Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste.Follow standard laboratory procedures for cleaning glassware after decontamination.
Solutions Collect in a labeled, sealed container designated for halogenated or non-halogenated organic waste, as appropriate.Arrange for pickup by a certified hazardous waste disposal service. Do not pour down the drain.[16]

Important Considerations for Disposal:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix nitrated organic waste with other chemical waste streams unless compatibility has been confirmed. Mixing with incompatible materials, such as strong acids or bases, can lead to dangerous reactions.[17]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.